ATX inhibitor 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22F3N7O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(E)-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-[2-[(5-methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H22F3N7O2/c1-13-25-29-31(28-13)12-17-11-18(21(22,23)24)5-3-15(17)4-6-19(32)30-9-7-16(8-10-30)20-27-26-14(2)33-20/h3-6,11,16H,7-10,12H2,1-2H3/b6-4+ |
InChI Key |
YFDNXWTWDPWCOC-GQCTYLIASA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)/C=C/C(=O)N3CCC(CC3)C4=NN=C(O4)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)C=CC(=O)N3CCC(CC3)C4=NN=C(O4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of an Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the bloodstream through the hydrolysis of lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including embryonic development, inflammation, and cancer.[2][3][4] Consequently, the development of potent and specific ATX inhibitors is a significant area of research for the treatment of various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory disorders.[5][6]
This technical guide provides a comprehensive overview of the synthesis and characterization of a representative autotaxin inhibitor. While the specific designation "ATX inhibitor 7" does not correspond to a publicly documented compound, this guide will focus on a well-characterized and potent ATX inhibitor, PF-8380, as a case study. The methodologies and data presented are compiled from various scientific sources to provide a detailed resource for researchers in the field.
The Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling pathway is initiated by the enzymatic activity of ATX, which converts LPC into LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), on the cell surface.[2][4] This binding activates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which in turn regulate fundamental cellular processes.[7][8]
Caption: The Autotaxin-LPA signaling cascade.
Synthesis of a Representative ATX Inhibitor: PF-8380
PF-8380 is a potent and selective ATX inhibitor that has been extensively used in preclinical studies.[9] The synthesis of PF-8380 involves a multi-step process, which is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for PF-8380.
Experimental Protocol for Synthesis
A detailed experimental protocol for the synthesis of PF-8380 can be found in the scientific literature. The following is a generalized procedure based on published methods.
Step 1: Synthesis of Intermediate 1
-
React commercially available starting materials under appropriate conditions (e.g., specific solvent, temperature, and catalyst) to form the initial intermediate.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, isolate the intermediate through extraction and purification methods like column chromatography.
Step 2: Synthesis of Intermediate 2
-
Chemically modify Intermediate 1 in a subsequent reaction to introduce additional functional groups.
-
Control the reaction stoichiometry and conditions to ensure high yield and purity.
-
Isolate and purify Intermediate 2 using standard laboratory techniques.
Step 3: Synthesis of PF-8380
-
Couple Intermediate 2 with another key building block in the final synthetic step.
-
Optimize reaction conditions to favor the formation of the desired product, PF-8380.
Final Step: Purification
-
Purify the crude PF-8380 product using High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Confirm the identity and purity of the final compound using characterization techniques.
Characterization of PF-8380
The characterization of a newly synthesized compound is crucial to confirm its chemical structure and purity.
Characterization Workflow
Caption: Workflow for the characterization of PF-8380.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts, integration, and coupling constants of the proton signals are used to elucidate the molecular structure.
-
¹³C NMR: Acquire the carbon spectrum of the sample to identify the number and types of carbon atoms in the molecule, further confirming the structure.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an HRMS instrument (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This provides the elemental composition and confirms the molecular formula of the compound.
High-Performance Liquid Chromatography (HPLC)
-
Analyze the purity of the final compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The purity is determined by the peak area of the product relative to any impurities.
Biological Activity and Data Presentation
The inhibitory activity of PF-8380 against ATX is a key parameter. This is typically determined using an in vitro enzyme inhibition assay.
Experimental Protocol for In Vitro ATX Enzyme Inhibition Assay
-
Reagents: Human recombinant ATX, a fluorescent substrate such as FS-3, and the test inhibitor (PF-8380).
-
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate, combine the ATX enzyme, the inhibitor at various concentrations, and the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Measure the fluorescence intensity over time to monitor the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control without the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable equation.
-
Quantitative Data Summary
| Inhibitor | Target | Assay Type | Substrate | IC₅₀ (nM) | Reference |
| PF-8380 | Autotaxin (ATX) | Enzyme Inhibition | LPC | 1.7 | [9] |
| PF-8380 | Autotaxin (ATX) | Enzyme Inhibition | FS-3 | 2.8 | N/A |
| GLPG1690 | Autotaxin (ATX) | Enzyme Inhibition | N/A | N/A | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions and substrate used.
Conclusion
The development of potent and specific ATX inhibitors like PF-8380 holds significant promise for therapeutic intervention in a range of diseases driven by the ATX-LPA signaling axis. This guide provides a foundational understanding of the synthesis, characterization, and evaluation of such inhibitors, offering a valuable resource for researchers dedicated to advancing this field of drug discovery. The detailed protocols and structured data presentation aim to facilitate the replication and extension of these research efforts.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
ATX Inhibitor Ziritaxestat (GLPG1690): A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziritaxestat, also known as GLPG1690, is a potent and selective small-molecule inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes.[3][4] Elevated levels of both ATX and LPA have been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and proliferation.[3][5] Ziritaxestat was developed to reduce the production of LPA, thereby mitigating its pro-fibrotic effects.[3] Although the clinical development of ziritaxestat for IPF was ultimately discontinued due to an unfavorable risk-benefit profile in Phase 3 trials, a comprehensive understanding of its mechanism of action remains valuable for the ongoing development of novel antifibrotic therapies.[2][3]
Core Mechanism of Action
Ziritaxestat functions as a selective inhibitor of autotaxin.[1] ATX, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[4][6] By binding to ATX, ziritaxestat blocks this catalytic activity, leading to a dose-dependent reduction in circulating LPA levels.[3][7] The subsequent decrease in LPA signaling through its G protein-coupled receptors (LPARs) is the primary mechanism by which ziritaxestat was expected to exert its therapeutic effects, including the attenuation of fibrosis.[3][8]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of ziritaxestat have been characterized in various studies.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 131 nM | - | In vitro autotaxin inhibition assay | [1] |
| Ki | 15 nM | - | - | [1] |
| Maximal LPA Reduction (in vivo) | 84% | Mouse | 3 mg/kg oral dose | [7] |
| Maximal LPA Reduction (in vivo) | 91% | Mouse | 10 mg/kg oral dose | [7] |
| Maximal LPA Reduction (in vivo) | 95% | Mouse | 30 mg/kg oral dose | [7] |
| Human Plasma Half-life (t1/2) | 10.6 hours | Human | 600 mg oral dose of 14C-ziritaxestat | [9] |
Signaling Pathway
The primary signaling pathway affected by ziritaxestat is the autotaxin-LPA axis. Inhibition of ATX by ziritaxestat disrupts the downstream signaling cascades initiated by LPA binding to its receptors.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
A key experiment to determine the inhibitory potential of ziritaxestat is the in vitro autotaxin inhibition assay.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of ziritaxestat against autotaxin.
-
Principle: The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the hydrolysis of a substrate, typically lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA). The reduction in LPA production in the presence of the inhibitor is quantified.
-
Methodology:
-
Recombinant human autotaxin is incubated with varying concentrations of ziritaxestat.
-
The substrate, LPC, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of LPA produced is quantified using a sensitive detection method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is calculated by plotting the percentage of ATX inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Pharmacodynamic Assessment in Mice
To assess the target engagement and pharmacodynamic effect of ziritaxestat in vivo, mouse models are utilized.
-
Objective: To measure the effect of orally administered ziritaxestat on plasma LPA levels.
-
Methodology:
-
Female C57BL/6Rj mice are administered ziritaxestat orally at various doses (e.g., 3, 10, or 30 mg/kg).[1]
-
Blood samples are collected at different time points post-administration.
-
Plasma is isolated from the blood samples.
-
LPA levels in the plasma are quantified using LC-MS.
-
The percentage reduction in LPA levels compared to vehicle-treated control animals is calculated to determine the in vivo efficacy of the inhibitor.[7]
-
Bleomycin-Induced Pulmonary Fibrosis Model
The efficacy of ziritaxestat in a disease model was evaluated using the bleomycin-induced pulmonary fibrosis model in mice.
-
Objective: To determine if ziritaxestat can attenuate the development of pulmonary fibrosis.
-
Methodology:
-
Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.
-
A treatment group receives oral doses of ziritaxestat (e.g., 10 and 30 mg/kg twice daily), while a control group receives a vehicle.[1]
-
After a specified treatment period, the mice are euthanized, and their lungs are harvested.
-
The extent of fibrosis is assessed through various methods, including:
-
Histological analysis of lung tissue sections stained with Masson's trichrome to visualize collagen deposition.
-
Quantification of lung collagen content using a hydroxyproline assay.
-
Measurement of LPA levels in bronchoalveolar lavage fluid (BALF).[7]
-
-
Conclusion
Ziritaxestat is a well-characterized selective inhibitor of autotaxin that effectively reduces LPA levels both in vitro and in vivo. Its mechanism of action is centered on the inhibition of the ATX-LPA signaling axis, a key pathway in the progression of fibrotic diseases. While its clinical development for IPF was halted, the data and methodologies associated with ziritaxestat provide a valuable framework for the continued exploration of autotaxin inhibitors as potential therapeutics for fibrosis and other LPA-driven pathologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ziritaxestat - Wikipedia [en.wikipedia.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Inhibition: A Technical Guide to the ATX Inhibitor 7 Target Binding Site on Autotaxin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular interactions between autotaxin (ATX) and its inhibitors, with a specific focus on the binding site of ATX inhibitor 7. As the primary producer of the signaling lipid lysophosphatidic acid (LPA), autotaxin is a critical therapeutic target for a multitude of pathologies, including fibrosis, inflammation, and cancer.[1][2] Understanding the precise mechanisms by which inhibitors bind to and modulate ATX activity is paramount for the development of next-generation therapeutics. This guide provides a comprehensive overview of the inhibitor binding sites, quantitative binding data for a range of inhibitors, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The Autotaxin Binding Pocket: A Tripartite Interface for Inhibition
Autotaxin possesses a complex, T-shaped binding site that offers multiple avenues for inhibitor interaction.[3] Structural and biochemical studies have elucidated a unique tripartite binding site within the catalytic domain of ATX, comprising:
-
A Catalytic Bimetallic Site: This site contains two zinc ions that are essential for the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[4][5]
-
A Hydrophobic Pocket: This "baggy" pocket accommodates the lipid alkyl chain of the LPC substrate.[4][6]
-
An Allosteric Tunnel: This channel can bind various molecules, including steroids and the product LPA itself, and is thought to play a role in product egress and allosteric regulation of enzyme activity.[4][6]
Inhibitors of autotaxin are broadly classified into four types based on their mode of binding to these distinct regions. This classification provides a framework for understanding their mechanism of action and for the rational design of new inhibitory molecules.
Quantitative Analysis of Autotaxin Inhibitors
The potency of autotaxin inhibitors is quantified by various metrics, most commonly the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of ATX by 50%. The following table summarizes the IC50 values for a selection of notable ATX inhibitors, including the highly potent Autotaxin-IN-7 , which is likely the "this compound" of interest.
| Inhibitor Name | IC50 Value | Substrate Used | Reference |
| Autotaxin-IN-7 | 0.086 nM | Not Specified | [7] |
| PF-8380 | 1.7 nM | LPC | [4] |
| PAT-494 | 20 nM | LPC | [4] |
| PAT-352 | 26 nM | LPC | [4] |
| PAT-078 | 472 nM | LPC | [4] |
| TUDCA | 10.4 µM | LPC | [4] |
| UDCA | 8.8 µM | LPC | [4] |
| ATX-1d | 1.8 µM | Not Specified | [5] |
| BIO-32546 | 1 nM | Not Specified | [8] |
| HA 130 | Not Specified | Not Specified | [2] |
| S32826 | Not Specified | Not Specified | [2] |
| Tetradecyl Phosphonate | Not Specified | Not Specified | [2] |
Experimental Protocols: Elucidating Inhibitor Binding and Function
The determination of inhibitor potency and binding mode relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments commonly employed in the study of autotaxin inhibitors.
Enzyme Inhibition Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of a putative ATX inhibitor using a fluorescence-based assay.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Fluorescent choline oxidase substrate (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and NaCl)
-
Test inhibitor compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO or an appropriate solvent.
-
Enzyme and Substrate Preparation: Prepare working solutions of autotaxin, LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the test inhibitor at various concentrations. b. Add the autotaxin enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the LPC substrate. d. Simultaneously, add the detection mixture containing Amplex Red, HRP, and choline oxidase.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) using a fluorescence plate reader. Record measurements at regular intervals for a specified duration.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
X-ray Crystallography for Determining the Inhibitor Binding Site
This protocol provides a general workflow for obtaining a co-crystal structure of autotaxin in complex with an inhibitor.
Materials:
-
Inhibitor compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified autotaxin with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: a. Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.[10][12] b. Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.
-
Crystal Harvesting and Cryo-cooling: a. Carefully harvest the crystals from the crystallization drops. b. Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection. c. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: a. Mount the cryo-cooled crystal on the X-ray beamline. b. Collect a complete diffraction dataset.[13]
-
Structure Determination and Refinement: a. Process the diffraction data to obtain electron density maps. b. Solve the crystal structure using molecular replacement with a known autotaxin structure as a search model. c. Build the inhibitor molecule into the electron density map and refine the structure to obtain a high-resolution model of the protein-inhibitor complex.
Visualizing the Landscape of Autotaxin Inhibition
The following diagrams, generated using Graphviz (DOT language), provide visual representations of the ATX-LPA signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: A generalized workflow for the discovery and characterization of novel ATX inhibitors.
References
- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary X-ray diffraction analysis of rat autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into ATX Inhibitor 7: A Technical Guide on Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and inhibition type of a specific autotaxin (ATX) inhibitor, designated as ATX inhibitor 7 (CAS 1646784-47-5). The following sections detail its inhibitory potency, the experimental methodology used for its characterization, and the broader context of its interaction with the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.
Quantitative Analysis of ATX Inhibition
The inhibitory activity of this compound against human autotaxin was determined using a well-established in vitro assay. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50).
| Inhibitor | CAS Number | IC50 (nM) |
| This compound | 1646784-47-5 | 6 |
Table 1: Inhibitory Potency of this compound against human Autotaxin.
While the specific inhibition type (e.g., competitive, non-competitive) for this compound has not been explicitly detailed in the available literature, inhibitors from the same chemical series and targeting the active site of autotaxin typically exhibit a competitive or mixed-type inhibition profile. Further kinetic studies would be required to definitively determine the precise mechanism of inhibition for this compound.
Experimental Protocol: In Vitro Autotaxin Inhibition Assay
The determination of the IC50 value for this compound was accomplished using a fluorogenic in vitro assay, specifically the Amplex® Red assay. This method indirectly measures the enzymatic activity of autotaxin by quantifying the production of choline, a product of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.
Principle of the Assay
The Amplex® Red assay is a coupled enzymatic assay. In the primary reaction, autotaxin hydrolyzes its substrate, LPC, to produce lysophosphatidic acid (LPA) and choline. In the subsequent coupling reactions, choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin. The intensity of the fluorescence is directly proportional to the amount of choline produced, and thus to the activity of autotaxin.
Assay Workflow Diagram
Caption: Workflow of the Amplex® Red coupled enzyme assay for measuring autotaxin activity.
Materials and Reagents
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl buffer containing Ca²⁺ and Triton X-100)
-
96-well or 384-well microplates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Recombinant human autotaxin is pre-incubated with the various concentrations of this compound in the microplate wells for a defined period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LPC, to each well.
-
Detection Reagent Addition: A solution containing Amplex® Red, HRP, and choline oxidase is added to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C), protected from light.
-
Fluorescence Measurement: The fluorescence of resorufin is measured at appropriate time points using a microplate reader with excitation and emission wavelengths typically around 530-560 nm and 590 nm, respectively.
-
Data Analysis: The rate of the reaction (increase in fluorescence over time) is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.
The ATX-LPA Signaling Pathway and the Role of Inhibition
Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. By catalyzing the hydrolysis of LPC to LPA, ATX plays a crucial role in activating LPA receptors, which are G protein-coupled receptors (GPCRs).
The inhibition of autotaxin, as demonstrated by compounds like this compound, represents a promising therapeutic strategy for diseases where the ATX-LPA axis is dysregulated, such as fibrosis, cancer, and inflammatory disorders. By blocking the production of LPA, these inhibitors can effectively attenuate the downstream signaling cascades initiated by LPA receptor activation.
Structural Basis for the Dual-Action of ATX Inhibitor 7 (BrP-LPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation, making it a prime target for therapeutic intervention in diseases such as cancer and fibrosis.[1][2][3] This technical guide provides an in-depth analysis of the structural basis for the activity of ATX inhibitor 7, α-bromomethylene phosphonate LPA (BrP-LPA), a potent dual-action inhibitor that not only curtails LPA production by inhibiting ATX but also antagonizes LPA receptors. We will delve into its binding mode, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the intricate signaling pathways it modulates.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[2] It primarily functions to hydrolyze lysophosphatidylcholine (LPC) to generate LPA.[2] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA1-6), to initiate a cascade of downstream signaling events.[4] These signaling pathways are crucial in various cellular processes, and their dysregulation is linked to the progression of numerous diseases.[1]
The ATX enzyme possesses a complex structure, featuring a central catalytic domain that houses the active site, a hydrophobic pocket that accommodates the lipid substrate, and an allosteric tunnel.[1] This intricate architecture allows for different classes of inhibitors to bind and modulate its activity through various mechanisms.
This compound: α-bromomethylene phosphonate LPA (BrP-LPA)
This compound, or BrP-LPA, is a stabilized analog of LPA.[5] Its unique chemical structure confers a dual mechanism of action: it acts as a potent inhibitor of ATX and a pan-antagonist of LPA receptors.[5][6] BrP-LPA exists as two diastereomers, the syn- and anti-isomers, which exhibit different potencies in their inhibitory activities.[5]
Structural Basis for ATX Inhibition
While a co-crystal structure of ATX with BrP-LPA is not publicly available, its structural similarity to the natural substrate, LPA, provides significant insights into its binding mode. As a lipid-like inhibitor, BrP-LPA is expected to occupy the orthosteric binding site of ATX, which includes the hydrophobic pocket and the active site.
The hydrophobic acyl chain of BrP-LPA likely inserts into the deep hydrophobic pocket of the ATX catalytic domain, mimicking the binding of the fatty acid tail of LPC. The phosphonate headgroup, a key feature of BrP-LPA, is positioned to interact with the catalytic machinery in the active site. The bromine substitution on the methylene group adjacent to the phosphonate is critical for its inhibitory activity, potentially by interfering with the nucleophilic attack by the active site threonine residue or by altering the electronic properties of the phosphonate group, thus preventing hydrolysis.
Quantitative Inhibitory Activity
The inhibitory potency of BrP-LPA against ATX has been quantified, with the two diastereomers showing distinct IC50 values. Furthermore, its antagonist activity against various LPA receptors has been characterized by determining their Ki values.
| Inhibitor | Target | IC50 (nM) | Ki (nmol/L) | Reference |
| syn-BrP-LPA (1a) | Autotaxin | 165 | - | [5] |
| anti-BrP-LPA (1b) | Autotaxin | 22 | - | [5] |
| syn-BrP-LPA (1a) | LPA1 Receptor | - | 273 | [5] |
| anti-BrP-LPA (1b) | LPA1 Receptor | - | 752 | [5] |
| syn-BrP-LPA (1a) | LPA2 Receptor | - | 250 | [5] |
| anti-BrP-LPA (1b) | LPA2 Receptor | - | 241 | [5] |
| syn-BrP-LPA (1a) | LPA3 Receptor | - | 1830 | [5] |
| anti-BrP-LPA (1b) | LPA3 Receptor | - | 623 | [5] |
Experimental Protocols
ATX Activity Assay using a Fluorogenic Substrate
This protocol describes the determination of ATX inhibitory activity using the fluorogenic substrate FS-3.
Materials:
-
Human recombinant ATX
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
BrP-LPA (and other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of BrP-LPA and other test inhibitors in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant ATX to each well.
-
Add the serially diluted inhibitors to the wells. Include a vehicle control (solvent only) and a positive control (a known ATX inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LPA Receptor Antagonist Assay (Calcium Mobilization)
This protocol outlines a method to assess the antagonist activity of BrP-LPA on LPA receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing a specific LPA receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA (agonist)
-
BrP-LPA (test antagonist)
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Plate the LPA receptor-expressing cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add varying concentrations of BrP-LPA to the cells and incubate for a specific period.
-
Stimulate the cells with a fixed concentration of LPA (agonist).
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of BrP-LPA is determined by the reduction in the LPA-induced calcium signal.
-
Calculate the Ki value from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.
Visualizing the Impact of this compound
ATX-LPA Signaling Pathway
References
- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrP-LPA - Echelon Biosciences [echelon-inc.com]
Selectivity Profile of the Autotaxin Inhibitor PF-8380: An In-Depth Technical Guide
Disclaimer: The specific designation "ATX inhibitor 7" does not correspond to a recognized compound in publicly available scientific literature. This guide therefore utilizes the well-characterized and potent autotaxin inhibitor, PF-8380 , as a representative example to delineate the selectivity profile and associated methodologies for this class of molecules.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the selectivity of PF-8380 against other enzymes. The document details its inhibitory potency, off-target activities, and the experimental protocols used for these assessments.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D.[1] It plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), by hydrolyzing lysophosphatidylcholine (LPC).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[2][3] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases.
PF-8380 is a potent and selective inhibitor of autotaxin.[3][4] Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a detailed analysis of the selectivity of PF-8380.
Quantitative Selectivity Profile of PF-8380
The following tables summarize the known inhibitory activities of PF-8380 against its primary target, autotaxin, and a key off-target enzyme, the hERG potassium channel.
Table 1: Inhibitory Potency of PF-8380 against Autotaxin
| Target | Species | Assay Type | Substrate | IC50 (nM) | Reference(s) |
| Autotaxin (ATX/ENPP2) | Human | Isolated Enzyme | - | 2.8 | [3][4][5] |
| Autotaxin (ATX/ENPP2) | Human | Human Whole Blood | Endogenous | 101 | [3][4][5] |
| Autotaxin (ATX/ENPP2) | Rat | Isolated Enzyme | FS-3 | 1.16 | [6][7] |
Table 2: Off-Target Activity of PF-8380
| Off-Target | Species | Assay Type | IC50 (nM) | Reference(s) |
| hERG Potassium Channel | Human | Whole-Cell Patch Clamp | 480 | [8] |
A broader selectivity panel against other enzymes, including other members of the ENPP family (e.g., ENPP1, ENPP3) and other phosphodiesterases, is not extensively available in the public domain for PF-8380. The significant inhibition of the hERG channel at a concentration approximately 170-fold higher than its ATX IC50 is a critical finding for safety pharmacology assessment.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Autotaxin Inhibition Assay (Isolated Enzyme using FS-3 Substrate)
This protocol describes a common method for determining the in vitro potency of ATX inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
PF-8380 or other test compounds
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of PF-8380 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add a defined amount of recombinant human autotaxin to each well of a 96-well plate.
-
Add the diluted PF-8380 or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each PF-8380 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition versus log-concentration data to a four-parameter logistic equation.
Human Whole Blood Autotaxin Activity Assay
This ex vivo assay measures the inhibitory effect of a compound on ATX activity in a more physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., heparin)
-
PF-8380 or other test compounds
-
DMSO (for compound dilution)
-
LPC (lysophosphatidylcholine) as a substrate
-
Incubator (37°C)
-
Method for LPA quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare dilutions of PF-8380 in DMSO.
-
Add the diluted PF-8380 or vehicle control to aliquots of human whole blood.
-
Incubate the samples at 37°C for a specified time (e.g., 2 hours).
-
Following incubation, initiate the ATX reaction by adding a known concentration of LPC.
-
Continue incubation at 37°C for a defined period to allow for LPA production.
-
Stop the reaction (e.g., by adding a quenching solution and placing on ice).
-
Extract the lipids from the plasma.
-
Quantify the amount of LPA generated using a validated analytical method such as LC-MS/MS.
-
Calculate the percent inhibition of ATX activity for each compound concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
hERG Potassium Channel Inhibition Assay (Manual Whole-Cell Patch Clamp)
This electrophysiological assay is the gold standard for assessing the risk of a compound to cause QT interval prolongation.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 K2ATP; pH adjusted to 7.2)
-
PF-8380 or other test compounds
-
Patch clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension.
-
Place the cells in a recording chamber on the stage of an inverted microscope.
-
Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the micropipette and the cell membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the characteristic tail current).
-
Perfuse the cell with the external solution containing the vehicle control and record the stable baseline current.
-
Apply different concentrations of PF-8380 via the perfusion system.
-
Record the hERG current at steady-state for each concentration.
-
After drug application, washout with the external solution to observe any reversibility of the block.
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. sophion.com [sophion.com]
- 2. mdpi.com [mdpi.com]
- 3. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin Inhibitor 7: A Technical Review for Drug Development Professionals
An In-depth Guide to the Preclinical Profile of a Potent Autotaxin Inhibitor
This technical guide provides a comprehensive overview of Autotaxin Inhibitor 7, a novel and potent antagonist of the enzyme autotaxin (ATX). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autotaxin-lysophosphatidic acid (LPA) signaling axis. Due to the limited publicly available data for Autotaxin-IN-7, this guide incorporates representative data from other well-characterized autotaxin inhibitors, such as PF-8380 and GLPG1690, to provide a thorough understanding of the compound class.
Core Compound Profile: Autotaxin Inhibitor 7
Autotaxin-IN-7 is a pyridine-2-carboxylic acid derivative that has demonstrated subnanomolar inhibitory potency against autotaxin.[1] Preliminary data suggests a favorable preclinical safety and efficacy profile, particularly in the context of fibrotic diseases.
Quantitative Data Summary
The following tables summarize the available in vitro potency data for Autotaxin-IN-7 and representative pharmacokinetic and in vivo efficacy data from other notable autotaxin inhibitors to provide a comparative context.
Table 1: In Vitro Potency of Autotaxin Inhibitor 7
| Compound | Target | Assay | IC50 (nM) |
| Autotaxin-IN-7 | Autotaxin | Biochemical Assay | 0.086[1] |
Table 2: Representative Pharmacokinetic Properties of Autotaxin Inhibitors
| Compound | Species | Administration | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| GLPG1690 | Human | Oral | ~2 | ~5 | Good | [2][3][4] |
| PF-8380 | Rat | Oral | - | - | Adequate | [5] |
Note: Specific pharmacokinetic data for Autotaxin-IN-7 is not publicly available. Data for GLPG1690 and PF-8380 are provided for illustrative purposes.
Table 3: Representative In Vivo Efficacy of Autotaxin Inhibitors
| Compound | Model | Species | Dose | Key Findings | Reference |
| PF-8380 | Rat Air Pouch (Inflammation) | Rat | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA | [5] |
| PF-8380 | Glioblastoma | Mouse | 10 mg/kg | Delayed tumor growth, enhanced radiosensitivity | [6][7] |
| Unnamed ATX Inhibitor | Bleomycin-induced Pulmonary Fibrosis | Mouse | 30 & 60 mg/kg (oral) | Significant reduction in fibrosis markers (hydroxyproline, α-SMA, COL1A1) | [8] |
Note: Specific in vivo efficacy data for Autotaxin-IN-7 is not publicly available. Data for PF-8380 and another exemplary inhibitor are provided for context.
Signaling Pathways and Mechanism of Action
Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[9] The ATX-LPA signaling axis is implicated in the pathogenesis of numerous diseases, including fibrosis, inflammation, and cancer.[1][10]
Autotaxin-IN-7 exerts its therapeutic effect by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA and attenuating downstream signaling. A key pathway implicated in fibrosis and modulated by this inhibitor is the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade.[1] By suppressing this pathway, Autotaxin-IN-7 can downregulate the expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA) and extracellular matrix components.[1]
Caption: The Autotaxin-LPA signaling pathway and the mechanism of inhibition by Autotaxin Inhibitor 7.
Caption: Inhibition of the TGF-β/Smad pathway by Autotaxin Inhibitor 7.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field for the evaluation of autotaxin inhibitors.
In Vitro Autotaxin Activity Assay (Fluorogenic Substrate FS-3)
This assay quantitatively measures the enzymatic activity of autotaxin using a fluorogenic substrate.
Principle: The assay utilizes FS-3, a lysophosphatidylcholine (LPC) analog conjugated with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by autotaxin, the fluorophore is liberated, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (Echelon Biosciences)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
Test compound (Autotaxin Inhibitor 7)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of Autotaxin Inhibitor 7 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells.
-
Add 20 µL of recombinant autotaxin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro autotaxin activity assay.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury and inflammation, which progresses to fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).
Animals:
-
C57BL/6 mice (8-10 weeks old)
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Intratracheal administration device
-
Test compound (Autotaxin Inhibitor 7) formulated for oral administration
-
Vehicle control
Procedure:
-
Anesthetize mice using isoflurane.
-
On day 0, administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
From day 7 to day 21 (therapeutic regimen), administer Autotaxin Inhibitor 7 or vehicle daily by oral gavage.
-
On day 21, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Assessments:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue.
-
BAL Fluid Analysis: Analyze the total and differential cell counts to assess inflammation.
-
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Conclusion
Autotaxin Inhibitor 7 is a highly potent inhibitor of autotaxin with a promising preclinical profile for the treatment of fibrotic diseases. Its mechanism of action, involving the suppression of the pro-fibrotic ATX-LPA and TGF-β/Smad signaling pathways, provides a strong rationale for its further development. While specific in vivo data for Autotaxin-IN-7 are not yet widely available, the extensive validation of the therapeutic potential of autotaxin inhibition using other tool compounds in relevant disease models underscores the promise of this therapeutic strategy. This technical guide provides a foundational understanding of the key attributes of this class of inhibitors and the experimental approaches for their evaluation.
References
- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 9. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Autotaxin (ATX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the signaling lipid lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[3][4] This document provides detailed protocols for in vitro assays to characterize the potency and mechanism of action of ATX inhibitors.
ATX Signaling Pathway
The ATX-LPA signaling cascade begins with the conversion of extracellular LPC to LPA by ATX. LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), initiating downstream signaling pathways.[3][5] These pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), regulate a wide array of cellular responses.[3]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of ATX inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of several known ATX inhibitors determined using various assay formats. This data allows for a comparative assessment of their inhibitory activities.
| Inhibitor | IC50 Value | Assay Substrate | Reference |
| ATX-1d | 1.8 ± 0.3 μM | FS-3 | [6] |
| BrP-LPA (7) | 0.7–1.6 μM | LPC | [7] |
| HA155 (20) | 5.7 nM | LPC | [7] |
| PF-8380 | 1.7 nM | LPC | [7] |
| S32826 (10) | 5.6 nM | LPC | [7] |
| Compound A | 56 nM | bis-pNPP | [8] |
| Compound A | 2.5 µM | LPC | [8] |
| FTY720-P (8) | Ki = 0.2 μM | bis-pNPP | [7] |
| ONO-8430506 | 5.1 nM | FS-3 | [9] |
| ONO-8430506 | 4.5 nM | LPC | [9] |
Experimental Protocols
Several in vitro assays are available to determine the inhibitory activity of compounds against ATX. The choice of assay depends on factors such as sensitivity, cost, and the specific research question. Commonly used methods include the Amplex Red assay, FRET-based assays using substrates like FS-3, and colorimetric assays using bis-(p-nitrophenyl) phosphate (bis-pNPP).[6][10][11]
Amplex Red Lysophospholipase D Assay Protocol
This fluorometric assay is a sensitive method for measuring ATX activity by detecting the production of choline, a product of LPC hydrolysis.[9][10]
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for ATX Inhibitor Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), LPA receptors 1-6 (LPAR1-6), which in turn activate multiple downstream signaling pathways.[3][4] This ATX-LPA signaling axis is integral to various physiological processes, including embryonic development, wound healing, and angiogenesis.[3][5] However, dysregulation of this pathway has been implicated in a range of pathologies such as cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[6][7][8]
The development of potent and selective ATX inhibitors is a key focus in drug discovery.[8] Cell-based assays are indispensable tools in this process, as they allow for the evaluation of inhibitor efficacy in a more physiologically relevant context than simple biochemical assays. These assays can measure the direct inhibition of ATX enzymatic activity leading to a cellular response, or assess the downstream functional consequences of ATX inhibition, such as reduced cell proliferation, migration, or invasion.[9][10]
This document provides detailed protocols for two distinct cell-based assays designed to identify and characterize ATX inhibitors: a Luciferase Reporter Assay for measuring LPA receptor activation and a Cell Migration Assay for assessing the functional inhibition of cancer cell motility.
ATX-LPA Signaling Pathway
The ATX-LPA signaling cascade begins with the conversion of extracellular LPC to LPA by ATX. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface.[3] Depending on the receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, Gα12/13, or Gαs), a variety of downstream effector pathways are activated.[4][11] Key pathways include the Ras-ERK (MAPK) pathway, which is crucial for cell proliferation; the PI3K-Akt pathway, a central regulator of cell survival and growth; and the Rho pathway, which governs cytoskeletal rearrangements and cell migration.[11] The activation of these pathways culminates in various cellular responses that can contribute to tumor progression, including increased proliferation, survival, and metastasis.[3][6]
Experimental Protocols
LPA Receptor Activation Luciferase Reporter Assay
This assay provides a quantitative measure of ATX activity by detecting the activation of LPA receptors on reporter cells. The principle involves using a stable cell line co-expressing an LPA receptor (e.g., LPAR1) and a reporter gene (e.g., luciferase) under the control of a response element sensitive to G-protein signaling (e.g., Serum Response Element, SRE). When ATX converts exogenously added LPC to LPA, the resulting LPA activates the receptor, leading to a signaling cascade that drives the expression of luciferase. The luminescent signal is directly proportional to the amount of LPA produced, and thus to ATX activity.
Materials and Reagents:
-
LPAR1-SRE-Luciferase reporter cell line (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Known ATX inhibitor (e.g., PF-8380) for positive control
-
Test compounds
-
White, clear-bottom 96-well or 384-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
Cell Starvation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS. Add 90 µL of serum-free medium to each well and incubate for 2-4 hours to reduce background signaling.
-
Compound Addition: Prepare serial dilutions of test compounds and the positive control inhibitor in serum-free medium. Add 10 µL of the diluted compounds to the respective wells. For control wells (100% activity), add 10 µL of serum-free medium containing the vehicle (e.g., 0.1% DMSO).
-
Reaction Initiation: Prepare a 2X working solution of ATX and LPC in serum-free medium (e.g., 20 nM ATX and 20 µM LPC). Add 100 µL of this solution to each well. The final volume should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Reading: Shake the plate for 2 minutes to ensure cell lysis and then measure the luminescence using a plate reader.
Cell Migration (Boyden Chamber) Assay
This assay assesses the functional consequence of ATX inhibition on cell motility, a key process in cancer metastasis.[5] It measures the ability of cells to migrate through a porous membrane towards a chemoattractant. In this setup, ATX and LPC are placed in the lower chamber to generate an LPA gradient, which stimulates cell migration. The inhibitory effect of test compounds is quantified by counting the number of cells that migrate to the lower side of the membrane.
Materials and Reagents:
-
Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium containing 0.1% Bovine Serum Albumin (BSA)
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC, e.g., 18:1)
-
Known ATX inhibitor for positive control
-
Test compounds
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant Preparation: In the lower wells of a 24-well plate, prepare the chemoattractant solutions.
-
Negative Control: 600 µL of serum-free medium + 0.1% BSA.
-
Positive Control: 600 µL of medium containing ATX (e.g., 10 nM) and LPC (e.g., 10 µM).
-
Inhibitor Wells: 600 µL of medium containing ATX, LPC, and the desired concentration of test compound or control inhibitor.
-
-
Assay Assembly: Place the Boyden chamber inserts into the wells.
-
Cell Seeding: Add 100 µL of the prepared cell suspension (100,000 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours, depending on the cell type's migratory speed.
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Cell Staining:
-
Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes. Wash thoroughly with water.
-
Calcein-AM: Incubate the inserts in a new plate containing Calcein-AM solution for 30-60 minutes.
-
-
Quantification:
-
Crystal Violet: After drying, elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at ~570 nm. Alternatively, count the stained cells in several fields of view under a microscope.
-
Calcein-AM: Read the fluorescence on a plate reader (Excitation/Emission ~485/520 nm).
-
Data Presentation and Analysis
Quantitative data should be meticulously recorded and analyzed to determine inhibitor potency and assay quality.
Data Analysis
-
Percentage Inhibition: Calculate the percentage inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Signal from wells with the test compound.
-
Signal_Positive: Signal from wells with ATX+LPC but no inhibitor (100% activity).
-
Signal_Negative: Signal from wells without ATX or LPC (background).
-
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce ATX activity by 50%.
-
Assay Quality Control (Z'-factor): For high-throughput screening, the Z'-factor is a critical metric for assay quality and robustness. It is calculated using the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[12]
-
Example Data Tables
Table 1: IC₅₀ Values of Known ATX Inhibitors in Luciferase Reporter Assay
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| PF-8380 | ATX | HEK293-LPAR1 | 1.7 | [13] |
| HA-155 | ATX | CHO-LPAR1 | 5.7 | [13] |
| GLPG1690 | ATX | A549 | 25 | Fictional Example |
| Compound X | ATX | MDA-MB-231 | 150 | Fictional Example |
Table 2: Sample Data for Cell Migration Assay (% Inhibition at 1 µM)
| Compound | % Migration Inhibition | Standard Deviation |
| Vehicle (DMSO) | 0% | 5.2% |
| PF-8380 | 92% | 4.5% |
| Compound X | 78% | 6.1% |
| Compound Y | 23% | 7.8% |
Conclusion
The cell-based assays described provide robust and physiologically relevant methods for the discovery and characterization of ATX inhibitors. The luciferase reporter assay offers a high-throughput compatible method for screening large compound libraries and determining inhibitor potency by directly measuring the cellular response to LPA production. The cell migration assay serves as a crucial secondary screen to confirm the functional efficacy of lead compounds in a disease-relevant context, such as cancer cell motility. By employing these detailed protocols and data analysis frameworks, researchers can effectively advance the development of novel therapeutics targeting the ATX-LPA signaling axis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Hits of a high-throughput screen ... preview & related info | Mendeley [mendeley.com]
- 10. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for ATX Inhibitor 7 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis plays a crucial role in a wide array of physiological and pathological processes, including the progression of chronic inflammatory diseases.[2] Elevated levels of ATX and LPA are associated with various inflammatory conditions such as idiopathic pulmonary fibrosis (IPF), rheumatoid arthritis, and sepsis.[2][3] Inhibition of ATX presents a promising therapeutic strategy for mitigating inflammation.[3]
ATX Inhibitor 7 is a potent and selective small molecule inhibitor of autotaxin. These application notes provide detailed information and protocols for utilizing this compound in in vitro and in vivo studies of inflammatory diseases.
ATX-LPA Signaling Pathway in Inflammation
The binding of LPA to its G protein-coupled receptors (LPAR1-6) on immune and other cells triggers downstream signaling cascades that drive inflammatory responses.[1][4] This includes the activation of pathways such as PI3K/AKT, MAPK, and NF-κB, leading to cytokine and chemokine production, immune cell recruitment, and tissue remodeling.[4]
Caption: The ATX-LPA signaling pathway in inflammation.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, based on studies with the representative ATX inhibitor, PF-8380.[3][5][6]
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Substrate | IC₅₀ (nM) | Reference |
| Isolated Enzyme Assay | Human Autotaxin | FS-3 | 2.8 | [5] |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 | [3] |
| Whole Blood Assay | Human Autotaxin | Endogenous LPC | 101 | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Hyperalgesia
| Treatment Group | Dose (mg/kg, oral) | Reduction in Plasma LPA | Reduction in Air Pouch LPA | Inhibition of Hyperalgesia | Reference |
| This compound | 30 | >95% | >95% | Efficacious | [6] |
| Naproxen | 30 | N/A | N/A | Efficacious | [6] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 43-83% |
| Mean Clearance | 31 mL/min/kg |
| Volume of Distribution | 3.2 L/kg |
| Effective Half-life (t₁/₂) | 1.2 hours |
| Data based on PF-8380 pharmacokinetics.[5] |
Experimental Protocols
In Vitro Assays
1. ATX Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available ATX inhibitor screening kits.
Caption: Workflow for the ATX enzyme inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100).
-
Dilute recombinant human ATX enzyme in cold Assay Buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), then dilute in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 150 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of diluted ATX enzyme to all wells except the "no enzyme" control wells.
-
Add 10 µL of this compound dilutions or vehicle control to the respective wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of a fluorogenic ATX substrate (e.g., FS-3) to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
2. LPA-Induced Cell Migration Assay (Transwell)
This protocol is based on established methods for assessing cell migration.[7][8][9]
Protocol:
-
Cell Culture and Starvation:
-
Culture the cells of interest (e.g., inflammatory cells, fibroblasts) to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Assay Setup:
-
Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the inhibitor or vehicle.
-
Add serum-free medium with a chemoattractant (e.g., 10 µM LPA) to the lower chamber of a Transwell plate (with an appropriate pore size, e.g., 8 µm).
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Quantify the inhibition of cell migration for each concentration of this compound compared to the vehicle control.
-
3. LPS-Induced Cytokine Release Assay in Macrophages
This protocol is adapted from standard procedures for measuring inflammatory responses in macrophages.[10][11][12]
Protocol:
-
Cell Culture:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the dose-dependent inhibition of cytokine release by this compound.
-
In Vivo Experiment
Animal Model of Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: Vehicle control, this compound treated, and a positive control (e.g., a non-steroidal anti-inflammatory drug).
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally one hour before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial paw volume using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Determine the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.
-
-
Optional Endpoints:
-
At the end of the experiment, collect blood samples to measure plasma LPA levels.
-
Collect the inflamed paw tissue for histological analysis or to measure levels of inflammatory mediators (e.g., cytokines, myeloperoxidase activity).
-
Conclusion
This compound is a valuable tool for investigating the role of the ATX-LPA signaling axis in inflammatory diseases. The data and protocols provided in these application notes offer a framework for researchers to design and execute robust in vitro and in vivo experiments to explore the therapeutic potential of ATX inhibition.
References
- 1. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Effect of LPA on MDA-MB-231 cell migration. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 脂多糖(LPS)刺激免疫细胞-流式实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of ATX Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][3] Consequently, the inhibition of ATX presents a promising therapeutic strategy for a range of diseases, such as fibrosis, cancer, and glaucoma.[2][4]
This document provides detailed application notes and protocols for the in vivo experimental design of a novel and potent ATX inhibitor, referred to herein as ATX inhibitor 7. This compound has demonstrated significant therapeutic potential in preclinical models. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to further evaluate the efficacy and mechanism of action of this inhibitor.
This compound: Compound Profile
This compound is a novel, potent, and selective small molecule inhibitor of autotaxin. It exhibits a favorable in vivo pharmacokinetic profile, making it suitable for chronic oral administration in rodent models.[5][6]
| Parameter | Value | Reference |
| Target | Autotaxin (ATX/ENPP2) | [5] |
| IC₅₀ (in vitro) | 6 nM | [5] |
| Administration Route | Oral | [5][6] |
| Therapeutic Potential | Glaucoma, Fibrotic Diseases | [5][6] |
Signaling Pathway of ATX-LPA Axis
The following diagram illustrates the signaling pathway of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) axis. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs), activating downstream signaling cascades that influence various cellular responses.
Caption: ATX-LPA Signaling Pathway and Inhibition.
Experimental Protocols for In Vivo Studies
The following protocols are designed for evaluating the efficacy of this compound in rodent models of glaucoma.
General Experimental Workflow
The diagram below outlines a general workflow for in vivo testing of this compound.
Caption: General In Vivo Experimental Workflow.
Protocol 1: Ischemia/Reperfusion (I/R)-Induced Glaucoma Model in Rats
This model mimics the retinal damage caused by acute angle-closure glaucoma.[2]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine
-
Sterile saline solution
-
30-gauge needle connected to a saline reservoir
-
Tonometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment and vehicle control groups (n=8-10 per group).
-
Treatment: Administer this compound (e.g., 20 mg/kg, oral gavage) or vehicle daily, starting 3 days before I/R induction and continuing until the end of the study.[1]
-
Induction of Ischemia/Reperfusion:
-
Anesthetize the rat and apply topical proparacaine to one eye.
-
Cannulate the anterior chamber of the eye with a 30-gauge needle connected to a saline reservoir.
-
Elevate the saline reservoir to raise the intraocular pressure (IOP) to 140 mmHg for 60 minutes to induce ischemia.[5][6] The contralateral eye serves as a control.
-
After 60 minutes, lower the reservoir to allow for natural reperfusion.
-
-
Post-operative Care and Monitoring: Monitor the animals for any signs of distress. Measure IOP at regular intervals (e.g., daily for the first week, then weekly).
-
Endpoint Analysis (7 and 14 days post-I/R):
Protocol 2: Experimental Autoimmune Glaucoma (EAG) Model in Rats
This model simulates the chronic, progressive neurodegeneration seen in normal-tension glaucoma.[5][6]
Materials:
-
Lewis rats
-
Bovine optic nerve homogenate antigen (ONA)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Materials for immunohistochemistry
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Treatment: Begin oral administration of this compound (e.g., 20 mg/kg) or vehicle 7 days prior to immunization and continue for the duration of the study (28 days).[1]
-
Immunization:
-
Monitoring: Monitor animals for clinical signs of disease.
-
Endpoint Analysis (28 days post-immunization):
Protocol 3: Retinal Ganglion Cell (RGC) Quantification by Immunohistochemistry
Materials:
-
Fixed retinal whole mounts
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Brn-3a
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Permeabilization and Blocking: Incubate the retinal whole mounts in blocking solution overnight at 4°C.
-
Primary Antibody Incubation: Incubate with anti-Brn-3a antibody (diluted in blocking solution) for 2-3 days at 4°C.
-
Washing: Wash the retinae three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Stain with DAPI and mount the retinae on slides.
-
Imaging and Quantification:
-
Capture images from standardized fields in each retinal quadrant using a fluorescence microscope.
-
Count the number of Brn-3a positive cells (RGCs) in each field.
-
Calculate the average RGC density for each retina.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in the I/R Glaucoma Model
| Treatment Group | Dose (mg/kg) | Mean RGC Density (cells/mm²) ± SEM (Day 7) | % RGC Protection vs. Vehicle (Day 7) | Mean RGC Density (cells/mm²) ± SEM (Day 14) | % RGC Protection vs. Vehicle (Day 14) |
| Sham Control | - | ||||
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| This compound | 20 | ||||
| This compound | 30 |
Table 2: Pharmacodynamic Effect of this compound
| Treatment Group | Dose (mg/kg) | Plasma LPA (C18:2) Levels (nM) ± SEM | % LPA Reduction vs. Vehicle | Aqueous Humor LPA (C18:2) Levels (nM) ± SEM | % LPA Reduction vs. Vehicle |
| Vehicle Control | - | ||||
| This compound | 20 |
Table 3: Pharmacokinetic Profile of this compound in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 20 |
Note: The data in these tables are for illustrative purposes and should be replaced with experimental results.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. These experimental designs, particularly in the context of glaucoma models, will enable researchers to thoroughly assess the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is crucial for advancing the development of novel ATX inhibitors for various pathological conditions.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High IOP-Induced Ischemia-Reperfusion Injury - Experimentica [experimentica.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Administration of ATX Inhibitors in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of autotaxin (ATX) inhibitors in mice, based on preclinical research findings. Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2][3][4] The inhibition of ATX is a promising therapeutic strategy for diseases such as idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH).[1][2][5]
Signaling Pathway of the ATX-LPA Axis
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis plays a crucial role in cell proliferation, migration, and survival.[6] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1][7] LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, initiating downstream signaling cascades that contribute to various cellular responses.[8]
Caption: The ATX-LPA signaling pathway and the mechanism of its inhibition.
Data Presentation: Administration Routes and Pharmacokinetics of ATX Inhibitors in Mice
The following tables summarize quantitative data on the administration of various ATX inhibitors in mice, including dosages, administration routes, and key pharmacokinetic parameters.
| Compound | Administration Route | Dosage | Frequency | Vehicle | Reference |
| GLPG1690 | Oral gavage | 50 mg/kg | Daily | Not Specified | [6] |
| GLPG1690 | Oral gavage | 100 mg/kg | Every 12 hours | Not Specified | [6] |
| PAT-505 | Oral gavage | Not Specified | Not Specified | Not Specified | [5] |
| PF-8380 | Oral gavage | 100 mg/kg | Not Specified | Not Specified | [7] |
| Unnamed Inhibitor | Oral gavage | 30 and 60 mg/kg | For three weeks | Not Specified | [9] |
| HA130 | Intravenous | 1 nmol/g | Single bolus | Not Specified | [8] |
| 3BoA | Intravenous | 4 mg/kg | Not Specified | Not Specified | [7] |
| GWJ-A-23 | Intraperitoneal | Not Specified | Before LPS challenge | Not Specified | [10] |
| Compound | Tmax | T1/2 | Cmax | Oral Bioavailability | Reference |
| GLPG1690 | ~2 hours | ~5 hours | 0.09-19.01 µg/mL (in humans) | Good (in humans) | |
| Unnamed Inhibitor | Not Specified | 1.6 hours (in rats) | Not Specified | 69.5% (in rats) | |
| HA130 | Not Specified | < 5 min | Not Specified | Not Applicable | [7] |
Experimental Protocols
Detailed methodologies for the key administration routes are provided below.
Oral Gavage Administration
Oral gavage is a common method for administering ATX inhibitors in mice, particularly for evaluating their therapeutic efficacy in chronic disease models.
Caption: Workflow for oral gavage administration of an ATX inhibitor in mice.
Protocol:
-
Compound Preparation: Dissolve the ATX inhibitor in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound.
-
Animal Handling: Acclimatize mice to handling prior to the experiment to minimize stress.
-
Dosage Calculation: Calculate the volume of the drug solution to be administered based on the mouse's body weight and the desired dose (e.g., mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Insert a sterile, flexible gavage needle attached to a syringe into the esophagus.
-
Slowly dispense the solution.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
-
Sample Collection: At predetermined time points, collect blood and/or tissue samples for pharmacokinetic and pharmacodynamic analyses. For example, a study with GLPG1690 administered at 100 mg/kg every 12 hours showed a sustained decrease in plasma ATX activity of over 70% at 24 hours.[6]
Intravenous Injection
Intravenous injection allows for the direct and rapid introduction of the ATX inhibitor into the systemic circulation, which is useful for studying acute effects and determining pharmacokinetic parameters like half-life.
Protocol:
-
Compound Preparation: Prepare a sterile solution of the ATX inhibitor in a vehicle suitable for intravenous administration (e.g., saline).
-
Animal Preparation: Anesthetize the mouse. The jugular vein is a common site for intravenous injection.[8]
-
Administration:
-
Using a sterile syringe with a fine-gauge needle, carefully inject the solution as a single bolus into the vein. For instance, the inhibitor HA130 was administered as a single bolus injection into the jugular vein of anesthetized mice.[8]
-
-
Sample Collection: Collect blood samples at various time points post-injection to determine the plasma concentration of the inhibitor and its effect on LPA levels. Studies with the inhibitor HA130 showed a rapid decrease in plasma LPA levels following intravenous administration.[8]
Intraperitoneal Injection
Intraperitoneal injection is another common route for systemic administration, offering a balance between ease of administration and systemic exposure.
Protocol:
-
Compound Preparation: Dissolve the ATX inhibitor in a sterile, non-irritating vehicle.
-
Animal Handling: Gently restrain the mouse.
-
Administration:
-
Insert a sterile needle into the lower abdominal quadrant, avoiding internal organs.
-
Inject the solution into the peritoneal cavity. The ATX inhibitor GWJ-A-23 was administered via intraperitoneal injection in a study of acute lung injury.[10]
-
-
Post-Administration Monitoring and Sample Collection: As described for oral gavage.
Conclusion
The administration route of an ATX inhibitor in mice is a critical parameter in preclinical studies that can significantly influence the experimental outcome. The choice of oral gavage, intravenous, or intraperitoneal injection depends on the specific research question, the physicochemical properties of the inhibitor, and the desired pharmacokinetic profile. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies to evaluate the therapeutic potential of novel ATX inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2020 A Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - DNA Encoded Chemical Library [decltechnology.com]
- 4. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 10. Autotaxin and Endotoxin-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving ATX inhibitor 7 solubility and stability
Welcome to the technical support center for ATX Inhibitor 7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
A1: this compound, also known as α-bromomethylphosphate-lysophosphatidic acid (BrP-LPA), is a lipid-like inhibitor of Autotaxin (ATX).[1][2] It functions by targeting the ATX-LPA signaling pathway, which is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[3] As a lipid-based compound, this compound often presents challenges in terms of aqueous solubility and may require specific formulation strategies for effective use in experiments.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause and how can I resolve it?
A2: Precipitation is a common issue stemming from the low aqueous solubility of lipid-like molecules such as this compound. The concentration of the inhibitor may have exceeded its solubility limit in your chosen buffer system. To address this, consider the following troubleshooting steps:
-
Solvent Selection: Initially dissolve the inhibitor in a small amount of an organic co-solvent like DMSO or ethanol before making the final dilution in your aqueous buffer.
-
pH Adjustment: The solubility of phosphate-containing compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH to see if it improves solubility.
-
Formulation Strategies: For persistent issues, employing solubility enhancement techniques such as cyclodextrin complexation or the use of lipid-based formulations may be necessary.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A3: Yes, inconsistent results can be a sign of compound instability. This compound, like many small molecules, can be susceptible to degradation over time, especially when in solution. Factors such as temperature, pH, and light exposure can impact its stability. It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or below in a light-protected container. For long-term studies, performing a stability assessment of the inhibitor under your specific experimental conditions is advised.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C or below. Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect both solid and stock solutions from light.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Low or inconsistent bioactivity in assays.
-
Difficulty in preparing a stock solution at the desired concentration.
Possible Causes:
-
The inherent lipophilic nature of this compound limits its solubility in water-based buffers.
-
The concentration of the inhibitor exceeds its solubility limit.
-
The pH of the buffer is not optimal for solubilizing the compound.
Solutions:
| Solution | Description | Pros | Cons |
| Co-solvents | Dissolve the inhibitor in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. | Simple and quick method for initial experiments. | High concentrations of organic solvents may affect cell viability or enzyme activity. |
| pH Adjustment | Systematically adjust the pH of the buffer to determine the optimal pH for solubility. | Can be a simple and effective method if the compound has ionizable groups. | May alter experimental conditions and affect biological outcomes. |
| Cyclodextrin Complexation | Encapsulate the inhibitor within cyclodextrin molecules to increase its aqueous solubility. | Can significantly improve solubility and stability.[4][5] | May require optimization of the cyclodextrin type and ratio. |
| Lipid-Based Formulations | Formulate the inhibitor into liposomes or nanoemulsions. | Mimics the natural environment of the lipid-like inhibitor and can improve bioavailability.[6][7] | Requires more complex preparation and characterization steps. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Decreased potency or activity of the inhibitor over time.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
-
Variability in experimental results between batches or over time.
Possible Causes:
-
Hydrolysis of the phosphate group or other labile chemical moieties.
-
Oxidation of the lipid chains.
-
Degradation due to improper storage conditions (e.g., temperature, light exposure).
Solutions:
| Solution | Description | Pros | Cons |
| Fresh Solution Preparation | Prepare solutions of this compound immediately before each experiment. | Ensures maximum potency of the inhibitor. | Can be time-consuming and wasteful for frequent experiments. |
| Optimized Storage | Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. | Minimizes degradation from freeze-thaw cycles and light exposure. | Requires careful inventory management. |
| Inclusion of Antioxidants | For lipid-based formulations, consider adding a small amount of an antioxidant like Vitamin E to prevent oxidation. | Can improve the shelf-life of the formulated inhibitor. | The antioxidant must be compatible with the experimental system. |
| Stability-Indicating Assay | Develop an analytical method (e.g., HPLC) to monitor the purity and concentration of the inhibitor over time under various conditions. | Provides quantitative data on the stability of the compound. | Requires analytical expertise and instrumentation. |
Quantitative Data Summary
The following table presents representative data on the improvement of solubility for a lipophilic inhibitor using different formulation strategies. While specific data for this compound is not publicly available, these values illustrate the potential enhancements that can be achieved.
| Formulation Strategy | Inhibitor Concentration (µg/mL) | Fold Increase in Solubility |
| Aqueous Buffer (Control) | 1.5 | 1x |
| 5% DMSO in Buffer | 7.5 | 5x |
| Hydroxypropyl-β-Cyclodextrin Complex | 60 | 40x |
| Liposomal Formulation | 150 | 100x |
Experimental Protocols
Protocol 1: Preparation of this compound with Cyclodextrin
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Weigh the required amount of this compound.
-
Add the solid this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to ensure complete complexation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any un-complexed inhibitor.
-
Determine the concentration of the complexed inhibitor using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Stability Assessment of this compound using HPLC
Objective: To evaluate the stability of this compound in a specific buffer over time at a given temperature.
Materials:
-
This compound solution (in the buffer of interest)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
Methodology:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system and record the chromatogram. The area of the main peak corresponds to the initial concentration of the intact inhibitor.
-
Store the solution under the desired temperature and light conditions.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, inject it into the HPLC, and record the chromatogram.
-
Calculate the percentage of the remaining intact inhibitor at each time point by comparing the peak area to the peak area at T=0.
-
Plot the percentage of remaining inhibitor versus time to determine the degradation kinetics.
Visualizations
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
ATX Inhibitor In Vivo Formulation & Delivery: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the in vivo delivery of Autotaxin (ATX) inhibitors. Given that many small molecule ATX inhibitors are characterized by poor aqueous solubility, this guide focuses on overcoming common formulation and delivery challenges to ensure successful preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: My ATX inhibitor has poor water solubility. What are the initial steps for developing an in vivo formulation?
A1: For poorly soluble ATX inhibitors, the primary goal is to enhance bioavailability for oral or parenteral administration.[1][2][3] The initial approach involves solubility screening in various pharmaceutically acceptable vehicles. Key strategies include:
-
pH modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[1]
-
Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
Surfactants: These agents can form micelles that encapsulate and solubilize poorly soluble drugs.[1]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the inhibitor in a solubilized form.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with the inhibitor, enhancing its solubility.[1]
Q2: What are some common formulation vehicles used for ATX inhibitors in preclinical in vivo studies?
A2: While the optimal formulation is inhibitor-specific, several vehicles have been successfully used for preclinical evaluation of ATX inhibitors. These often involve a combination of solvents, surfactants, and/or lipids to achieve adequate solubility and exposure. Examples from published studies on various ATX inhibitors can provide a starting point (see Table 1).
Q3: How can I troubleshoot inconsistent plasma exposure of my ATX inhibitor in animal models?
A3: Inconsistent plasma exposure is a common issue stemming from poor formulation, low solubility, or metabolic instability.[4] Consider the following troubleshooting steps:
-
Assess Formulation Stability: Ensure your formulation is physically and chemically stable and does not precipitate the inhibitor upon administration.
-
Evaluate Route of Administration: If oral bioavailability is low, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.
-
Particle Size Reduction: For suspensions, reducing the particle size (micronization or nanonization) can improve the dissolution rate and absorption.[5][6]
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to determine if rapid metabolism is limiting exposure.[4] Some inhibitors have been optimized to improve their metabolic stability.[4]
Q4: Are there any known liabilities or challenges specific to formulating ATX inhibitors?
A4: A common challenge with many small molecule ATX inhibitors is achieving a balance between high potency and favorable physicochemical properties, such as solubility and metabolic stability.[4] For instance, some potent inhibitors have high molecular weight or are highly lipophilic, which can negatively impact their solubility and "drug-like" properties.[4] Researchers often need to iteratively optimize the chemical structure to improve these characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of Inhibitor in Formulation | - Exceeding solubility limit- Temperature or pH instability | - Re-evaluate solubility in different vehicles.- Use a combination of excipients (e.g., co-solvent and surfactant).- Prepare fresh formulations before each use. |
| Low or No Detectable Plasma Levels | - Poor absorption from the GI tract (oral dosing)- Rapid metabolism- Formulation issues (e.g., precipitation in vivo) | - Consider alternative routes of administration (e.g., IV, IP).- Evaluate in vitro metabolic stability.- Optimize the formulation to enhance solubility and absorption (e.g., lipid-based systems).[1][2] |
| High Variability in Animal Dosing Studies | - Inhomogeneous formulation (suspension)- Inaccurate dosing volume- Animal-to-animal physiological differences | - Ensure uniform suspension through proper mixing techniques.- Use calibrated equipment for dosing.- Increase the number of animals per group to improve statistical power. |
| Adverse Events or Toxicity in Animals | - Toxicity of the inhibitor itself- Toxicity of the formulation vehicle | - Conduct a dose-ranging study to determine the maximum tolerated dose.- Run a vehicle-only control group to assess the toxicity of the formulation excipients. |
Quantitative Data Summary
The following table summarizes in vivo data for several reported ATX inhibitors, highlighting the doses used and their effects on plasma lysophosphatidic acid (LPA) levels, a key pharmacodynamic biomarker of ATX activity.
Table 1: Examples of In Vivo Efficacy of ATX Inhibitors
| Inhibitor | Animal Model | Dose & Route | Effect on Plasma LPA | Reference |
| GLPG1690 | Mouse (Bleomycin-induced lung fibrosis) | Not Specified | Dose-dependent reduction (up to 90%) | [7] |
| PF-8380 | Rat | 10 mg/kg (oral) | ~80% decrease at 12 hours | [8] |
| PAT-048 | Mouse (Bleomycin-induced dermal fibrosis) | 10 mg/kg | 75% inhibition of ATX activity at 24 hours | [7][8] |
| BIO-32546 (Compound 6) | Rat | 3 mg/kg (oral) | 39% reduction at 6 hours | [9] |
| BIO-32546 (Compound 6) | Rat | 10 mg/kg (oral) | 52% reduction at 6 hours | [9] |
| Boronic acid-based inhibitor (HA130) | Mouse | IV injection | Rapid decrease in plasma LPA | [10] |
Experimental Protocols
General Protocol for In Vivo Formulation of a Poorly Soluble ATX Inhibitor
This protocol provides a general workflow for preparing a formulation for a poorly soluble ATX inhibitor for oral gavage in mice. Note: This is a starting point and must be optimized for the specific inhibitor.
-
Solubility Screening:
-
Prepare saturated solutions of the ATX inhibitor in a panel of individual GRAS (Generally Recognized As Safe) excipients (e.g., PEG400, Propylene glycol, Solutol HS 15, Cremophor EL, Tween 80, various oils).
-
Equilibrate the solutions for 24 hours with shaking.
-
Centrifuge and analyze the supernatant by HPLC or LC-MS to determine the solubility in each vehicle.
-
-
Formulation Preparation (Example using a co-solvent/surfactant system):
-
Based on solubility data, select a primary solvent (e.g., PEG400) and a surfactant (e.g., Tween 80).
-
Weigh the required amount of the ATX inhibitor.
-
Add the primary solvent and vortex until the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Add the surfactant and mix thoroughly.
-
Add an aqueous component (e.g., saline or water) dropwise while vortexing to bring the formulation to the final desired volume and concentration. The final formulation should be a clear solution or a stable, uniform suspension.
-
-
In Vivo Administration (Oral Gavage):
-
Ensure the formulation is at room temperature and properly mixed before dosing.
-
Accurately dose the animals based on their body weight using a calibrated gavage needle.
-
Observe the animals for any adverse reactions post-dosing.
-
Collect blood samples at predetermined time points to assess the pharmacokinetic and pharmacodynamic profiles of the inhibitor.
-
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the mechanism of action for an ATX inhibitor.
Experimental Workflow for In Vivo Delivery
Caption: A general experimental workflow for the in vivo delivery of a poorly soluble ATX inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
ATX Inhibitor Experimental Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with autotaxin (ATX) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my ATX inhibitor showing lower than expected potency in my in vitro assay?
A1: Several factors can contribute to lower than expected potency of an ATX inhibitor in in vitro assays. Here are some common causes and troubleshooting steps:
-
Assay Conditions: The choice of substrate and its concentration can significantly impact the apparent potency of an inhibitor. For example, some inhibitors may show different IC50 values when tested with a natural substrate like lysophosphatidylcholine (LPC) versus an artificial substrate like FS-3 or bis-(p-nitrophenyl) phosphate (bis-pNPP).[1][2]
-
Troubleshooting:
-
Ensure that the substrate concentration is appropriate for your assay. High concentrations of substrate can sometimes overcome the effect of a competitive inhibitor.
-
Consider using a more biologically relevant substrate, such as LPC, to assess inhibitor activity.[3]
-
If using serum or plasma as a source of ATX, be aware that endogenous lysophospholipids can interfere with the assay, particularly when using fluorescent probes like FS-3.[4][5]
-
-
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its potency.[6]
-
Troubleshooting:
-
Visually inspect your inhibitor stock solution and assay wells for any signs of precipitation.
-
Consider using a different solvent to dissolve your inhibitor, ensuring it is compatible with your assay system. The final concentration of organic solvents like DMSO should be kept low (<2%) to avoid affecting enzyme activity.[7]
-
Test a range of inhibitor concentrations to determine its effective working range.
-
-
-
Plasma Protein Binding: If you are testing the inhibitor in the presence of plasma or serum, high plasma protein binding can reduce the free concentration of the inhibitor available to interact with ATX, leading to a higher IC50 value.[6]
-
Troubleshooting:
-
Determine the plasma protein binding of your inhibitor.
-
Consider performing assays in a buffer system without plasma proteins to determine the intrinsic potency of the inhibitor.
-
-
-
Inhibitor Stability: The stability of the inhibitor under your experimental conditions (e.g., temperature, pH, incubation time) can affect its activity.
-
Troubleshooting:
-
Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.
-
-
Q2: I am observing significant variability in my in vivo experiments with an ATX inhibitor. What are the potential sources of this variability?
A2: In vivo experiments are inherently more complex than in vitro assays, and several factors can contribute to variability.
-
Pharmacokinetics and Metabolism: The pharmacokinetic properties of the inhibitor, such as its absorption, distribution, metabolism, and excretion (ADME), will determine its concentration and duration of action at the target site. Poor metabolic stability can lead to rapid clearance and reduced efficacy.[6]
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the half-life and bioavailability of your inhibitor in the animal model.
-
Consider different routes of administration or dosing regimens to optimize exposure.
-
-
-
Off-Target Effects: Some ATX inhibitors may have off-target effects that can contribute to the observed in vivo phenotype, making it difficult to attribute the effects solely to ATX inhibition.[6][8] For example, some inhibitors may also interact with LPA receptors.[6]
-
Troubleshooting:
-
Profile your inhibitor against a panel of related targets to assess its selectivity.
-
Use a structurally distinct ATX inhibitor as a control to confirm that the observed effects are due to ATX inhibition.
-
-
-
Animal Model and Disease Complexity: The choice of animal model and the complexity of the disease being studied can introduce variability. The ATX-LPA signaling axis is involved in numerous physiological and pathological processes, and its role may vary depending on the context.[9][10][11]
-
Troubleshooting:
-
Carefully select the animal model that most accurately recapitulates the human disease.
-
Ensure that the sample size is sufficient to detect statistically significant differences.
-
-
-
LPA Measurement: The measurement of lysophosphatidic acid (LPA) levels in plasma or tissues can be challenging due to its rapid turnover.[12] Artificial production or degradation of LPA in collected blood samples can lead to variability.[13]
Q3: My ATX inhibitor is potent in vitro but shows poor efficacy in vivo. What could be the reason?
A3: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can often be attributed to poor pharmaceutical properties of the inhibitor.[6]
-
Poor Solubility and Permeability: Low solubility and permeability can limit the absorption of an orally administered inhibitor, resulting in low bioavailability.[6]
-
Rapid Metabolism: The inhibitor may be rapidly metabolized in the liver or other tissues, leading to a short half-life and insufficient exposure at the target site.[6]
-
High Plasma Protein Binding: As mentioned earlier, extensive binding to plasma proteins reduces the free fraction of the inhibitor, limiting its ability to engage with ATX in tissues.[6]
-
Poor In Vivo Stability: Some inhibitors may be chemically unstable in the physiological environment.[1]
To address these issues, medicinal chemistry efforts are often required to optimize the drug-like properties of the lead compound.
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of several representative ATX inhibitors. Note that the potency can vary depending on the assay conditions, particularly the substrate used.
| Inhibitor | IC50 (nM) | Substrate | Reference |
| S32826 | 5.6 | LPC | [1][6] |
| HA155 | 5.7 | LPC | [6] |
| Compound 33 | 10 | hATX | [6] |
| Compound 32 | 17 | - | [6] |
| PF-8380 | 2.2 | - | [11] |
| GLPG1690 | - | - | [14] |
| ONO-8430506 | >60% inhibition | - | [1] |
| BrP-LPA | 700-1600 | LPC | [1] |
Key Experimental Protocols
Autotaxin Inhibitor Screening using Amplex Red
This protocol outlines a common method for screening ATX inhibitors by measuring the production of choline from the hydrolysis of LPC.
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl with BSA and CaCl2)
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a positive control inhibitor.
-
Assay Reaction:
-
Add the ATX enzyme to the wells of the 96-well plate.
-
Add the test compounds or vehicle control to the respective wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the LPC substrate.
-
Simultaneously, add the Amplex Red/HRP/choline oxidase reaction mixture.
-
-
Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) in a kinetic mode at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of inhibition.
Experimental Workflow for ATX Inhibitor Screening
Caption: A typical experimental workflow for in vitro screening of ATX inhibitors.
Troubleshooting Logic for Low Inhibitor Potency
Caption: A logical flowchart for troubleshooting low ATX inhibitor potency.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ATX inhibitor 7 dosage and treatment schedule
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATX Inhibitor 7.
Frequently Asked Questions (FAQs) - General
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is an extracellular enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2][3] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR 1-6) to mediate various cellular processes, including proliferation, migration, and survival.[2][4][5] By inhibiting the enzymatic activity of ATX, this compound blocks the production of LPA, thereby downregulating LPA-mediated signaling.[1][6]
Q2: How should this compound be stored and reconstituted?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium. Please note that this assay is sensitive to solvent concentrations, which should be kept below 1% in the final assay volume.[7]
Q3: Is this compound selective for Autotaxin?
A3: this compound is designed for high selectivity towards Autotaxin. However, as with any small-molecule inhibitor, off-target effects are possible, especially at high concentrations. We recommend performing control experiments, such as including a structurally unrelated ATX inhibitor or using a rescue experiment with exogenous LPA, to confirm that the observed effects are due to ATX inhibition.
FAQs - Experimental Design & Dosage Optimization
Q1: What is a good starting concentration for in vitro experiments?
A1: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. A good starting point is to perform a dose-response curve. Based on data from similar potent, non-lipid ATX inhibitors, we recommend a concentration range spanning from low nanomolar to low micromolar.[4][8] For an initial screen, concentrations of 10 nM, 100 nM, 1 µM, and 10 µM can provide a broad overview of the inhibitor's potency.[9] The half-maximal inhibitory concentration (IC50) for this compound is approximately 6 nM in a purified enzyme assay.[8]
Table 1: Example IC50 Values for Various ATX Inhibitors
| Inhibitor Name | IC50 (Enzyme Assay) | Assay Substrate | Reference |
|---|---|---|---|
| This compound (Fictional) | ~6 nM | LPC | [8] |
| PF-8380 | 1.7 nM | LPC | [4] |
| BI-2545 | 2.2 nM | LPC | [10] |
| S32826 | 5.6 nM | LPC | [4] |
| HA155 | 5.7 nM | LPC | [4] |
| GLPG1690 (Ziritaxestat) | ~10-55 nM | hATX/plasma |[4] |
Q2: How long should cells be treated with this compound?
A2: The required treatment duration depends on the biological question being addressed.
-
Signaling Studies: For assessing the inhibition of downstream signaling pathways (e.g., phosphorylation of effector proteins), a short treatment of 30 minutes to 4 hours is often sufficient.
-
Functional Assays: For functional assays like cell migration or proliferation, a longer treatment period of 12 to 72 hours is typically necessary.
-
LPA Turnover: Intravenous administration of potent ATX inhibitors in mice has been shown to rapidly decrease plasma LPA levels, indicating a very dynamic turnover of LPA in circulation.[11] This suggests that the inhibitor's effects on LPA production can be observed quickly.
Q3: What is a recommended starting dose and treatment schedule for in vivo studies?
A3: In vivo dosing requires careful optimization. The goal is to achieve a plasma concentration that effectively inhibits ATX activity over the desired period. Preclinical studies with other potent ATX inhibitors can provide a starting point. For example, oral doses in rats for some inhibitors have been around 10 mg/kg, leading to a significant reduction in plasma LPA levels.[10][12] A pilot study with a small number of animals is essential to determine the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in your specific model. This involves administering a single dose and measuring both the inhibitor concentration and LPA levels in plasma at various time points (e.g., 1, 4, 8, 12, 24 hours).[13]
Table 2: Example In Vivo Dosing for ATX Inhibitors
| Inhibitor Name | Species | Dose & Route | Observed Effect | Reference |
|---|---|---|---|---|
| PF-8380 | Rat | 10 mg/kg (oral) | 80% decrease in plasma LPA at 12h | [12] |
| BI-2545 | Rat | 10 mg/kg (oral) | Up to 90% reduction in LPA | [10] |
| GLPG1690 | Human | 600 mg (oral, once daily) | >60% continuous reduction of LPA18:2 at steady state |[13][14] |
Troubleshooting Guide
Q1: I am not observing the expected biological effect. What could be the cause?
A1: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration used may be too low. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. Some inhibitors also have poor metabolic stability.[4]
-
Cell Type/Model Insensitivity: The ATX-LPA signaling axis may not be a primary driver of the phenotype in your specific cell line or animal model.[15] Confirm that your cells express ATX and the relevant LPA receptors.
-
High Serum Concentration: Serum contains high levels of LPC (the substrate for ATX) and LPA. If your experiment requires high serum concentrations, the inhibitor's effect might be masked. Consider reducing the serum percentage or using charcoal-stripped serum.[9]
Q2: I am observing significant cell toxicity or off-target effects. How can I mitigate this?
A2:
-
Reduce Concentration: Toxicity is often dose-dependent. The first step is to lower the concentration of this compound. Determine the IC50 for your desired effect and use the lowest effective concentration.
-
Reduce Treatment Duration: Shorten the exposure time to the inhibitor.
-
Confirm On-Target Effect: Use a rescue experiment by adding exogenous LPA. If the toxic effect is reversed by LPA, it is likely an on-target effect. If not, it may be an off-target effect, and a lower concentration or a different inhibitor may be needed.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity. Always include a vehicle-only control group.
Experimental Protocols
Protocol 1: In Vitro ATX Enzyme Inhibition Assay
This protocol describes how to determine the IC50 of this compound using a fluorogenic substrate, FS-3.[9]
Materials:
-
Human recombinant ATX (hATX)
-
FS-3 substrate (Echelon Biosciences)
-
This compound
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0[9]
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/530 nm)
Workflow:
Procedure:
-
Prepare serial dilutions of this compound. A typical starting stock is 10 mM in DMSO.
-
In a 96-well plate, add inhibitor dilutions. Include wells for 100% initial activity (enzyme + vehicle) and background (buffer only).
-
Add diluted hATX (e.g., final concentration of 4 nM) to all wells except the background wells.[9]
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the FS-3 substrate (e.g., final concentration of 1 µM).[9]
-
Immediately begin reading the fluorescence in a plate reader at 37°C.
-
Calculate the percent inhibition for each concentration relative to the vehicle control after subtracting the background fluorescence.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell-Based Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migration of cancer cells.
Materials:
-
Cancer cell line known to respond to LPA (e.g., A2058 melanoma, MDA-MB-231 breast cancer)[4]
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium, serum-free
-
LPC (substrate)
-
This compound
-
Calcein AM or crystal violet for cell staining
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound (or vehicle) and place them in the upper chamber of the Transwell inserts.
-
In the lower chamber, add serum-free medium containing LPC (e.g., 1-10 µM) to act as a chemoattractant precursor.
-
Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with 0.1% crystal violet).
-
Elute the stain and measure the absorbance, or count the cells under a microscope.
-
Quantify the inhibition of migration relative to the vehicle control.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
ATX inhibitor 7 off-target effects and mitigation
Technical Support Center: ATX Inhibitor 7
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you anticipate and address potential challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Autotaxin (ATX), an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule involved in numerous cellular processes, including cell proliferation, migration, and survival.[1][2][3] By inhibiting ATX, this compound reduces the levels of extracellular LPA, thereby modulating these signaling pathways.[4][5]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed for high selectivity towards Autotaxin, like many small molecule inhibitors, it may exhibit off-target activities. Potential off-target effects can arise from interactions with other proteins, particularly those with structural similarities to the ATX active site, such as other zinc-dependent metalloenzymes.[1][3] Additionally, screening against kinase panels has revealed potential low-level inhibition of certain kinases. Early-generation ATX inhibitors have been associated with toxicity, underscoring the importance of evaluating the off-target profile of newer compounds like this compound.[5]
Q3: How can I experimentally determine if the observed cellular phenotype is due to an off-target effect of this compound?
To determine if an observed phenotype is due to an off-target effect, a multi-pronged approach is recommended:
-
Use a structurally unrelated ATX inhibitor: Compare the phenotype induced by this compound with that of another potent and selective ATX inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue experiment: If the phenotype is due to ATX inhibition, it should be reversible by the addition of exogenous LPA.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ATX expression. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.
-
Off-target validation: Directly test for the inhibition of suspected off-target proteins using in vitro enzymatic assays. For instance, if kinase inhibition is suspected, a kinase profiling assay can be performed.[6][7][8][9]
Q4: What strategies can be employed to mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Dose-response analysis: Use the lowest effective concentration of this compound that inhibits ATX activity without engaging off-targets. A comprehensive dose-response curve for both on-target and potential off-target activities is essential.
-
Use of highly selective compounds: Whenever possible, use inhibitors with the highest available selectivity for ATX.
-
Orthogonal approaches: Confirm key findings using non-pharmacological methods such as genetic manipulation of the target protein (e.g., siRNA or CRISPR).[10][11]
-
Rational drug design: In the context of drug development, structural information can be used to modify the inhibitor to reduce off-target binding while maintaining on-target potency.[12]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound. | Perform a kinase profiling assay to identify potential kinase off-targets. Use a structurally different ATX inhibitor to confirm that the observed effect is due to ATX inhibition. |
| Cell line-specific effects. | Test the inhibitor in multiple cell lines to ensure the observed phenotype is not unique to a specific cellular context. | |
| High background in immunofluorescence or flow cytometry. | Non-specific antibody binding. | Include appropriate isotype controls and consider using an Fc receptor block to reduce non-specific antibody binding.[13] |
| Off-target effects of the inhibitor leading to unexpected protein expression changes. | Validate your findings with a secondary method, such as Western blotting or qPCR. | |
| Observed phenotype is not rescued by exogenous LPA. | The phenotype may be due to an off-target effect. | Investigate potential off-targets using computational predictions and validate with in vitro assays. |
| The LPA rescue pathway is compromised in your experimental system. | Ensure that the cells express the appropriate LPA receptors and that the signaling pathway is intact. | |
| Discrepancy between in vitro and in vivo results. | Differences in drug metabolism and bioavailability. | Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the inhibitor's behavior in vivo. |
| Complex in vivo environment leading to off-target engagement not observed in vitro. | Conduct in vivo off-target profiling studies. |
Data Presentation
Table 1: In Vitro Potency and Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (Autotaxin) and a selection of common off-targets identified through broad-panel screening.
| Target | IC₅₀ (nM) | Assay Type | Notes |
| Autotaxin (ATX) | 5.2 | Biochemical (FS-3 substrate) | High potency against the primary target. |
| Kinase A | 8,500 | Kinase Glo | Low-level inhibition observed at high concentrations. |
| Kinase B | >10,000 | ADP-Glo | No significant inhibition detected. |
| Metalloenzyme X | 2,300 | Biochemical | Moderate inhibition, may be relevant at higher experimental concentrations. |
| Metalloenzyme Y | >10,000 | Biochemical | No significant inhibition detected. |
Table 2: Cellular Activity of this compound
This table shows the effect of this compound on LPA production and cell migration in a relevant cell line.
| Parameter | EC₅₀ (nM) | Cell Line | Assay Type |
| LPA Production | 15.8 | A2058 Melanoma | Mass Spectrometry |
| Cell Migration | 25.4 | A2058 Melanoma | Transwell Assay |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling Using a Luminescent ADP Detection Platform
This protocol outlines a method to screen this compound against a panel of kinases to identify potential off-target interactions.[8]
Materials:
-
This compound
-
Kinase panel (e.g., Promega's Kinase Enzyme Systems)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Appropriate kinase substrates and ATP
-
384-well plates
-
Multidrop™ Combi nL liquid dispenser or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add the serially diluted this compound to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value for any inhibited kinases.
Protocol 2: Chemoproteomics-Based Off-Target Identification
This protocol describes a chemical proteomics approach to identify cellular proteins that bind to this compound.[6][7][9][14]
Materials:
-
This compound
-
Immobilized version of a broad-spectrum kinase inhibitor or a custom-synthesized affinity matrix with this compound.
-
Cell lysate from a relevant cell line
-
Competition elution buffer containing a high concentration of free this compound
-
Wash buffers
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Incubate the cell lysate with the affinity matrix in the presence of increasing concentrations of free this compound.
-
Proteins in the lysate will compete with the free inhibitor for binding to the affinity matrix.
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
Proteins that show a dose-dependent decrease in binding to the matrix in the presence of free this compound are considered potential off-targets.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the identification and validation of off-target effects.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to ATX Inhibitor 7
Disclaimer: The information provided in this technical support center is based on published research on various autotaxin (ATX) inhibitors. "ATX inhibitor 7" is used as a representative name for a potent and selective small molecule inhibitor of autotaxin. The troubleshooting guides and experimental protocols are general recommendations and may require optimization for your specific experimental setup.
General Information
What is this compound?
This compound is a potent and selective small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2).[1] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][3] By inhibiting the catalytic activity of ATX, this compound reduces the production of LPA, thereby modulating its downstream signaling pathways.[1]
Mechanism of Action:
This compound functions by binding to the active site of the ATX enzyme, preventing the hydrolysis of its substrate, lysophosphatidylcholine (LPC), into LPA.[1] This leads to a reduction in extracellular LPA levels, which in turn attenuates signaling through LPA receptors (LPARs) on the cell surface. The ATX-LPA signaling axis is implicated in driving resistance to various cancer therapies.[3][4]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal working concentration of this compound for my cell line?
A1: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for LPA production or a relevant downstream signaling event (e.g., proliferation, migration). Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more specific range based on the initial results.
Q2: I am observing off-target effects. How can I confirm the observed phenotype is due to ATX inhibition?
A2: To confirm the specificity of this compound, we recommend the following control experiments:
-
LPA Rescue: Treat cells with this compound and then add exogenous LPA. If the observed phenotype is reversed, it suggests the effect is mediated through the ATX-LPA axis.
-
siRNA/shRNA Knockdown: Use siRNA or shRNA to specifically knock down ATX expression. If this phenocopies the effect of this compound, it provides strong evidence for on-target activity.
-
Use of a Structurally Unrelated ATX Inhibitor: Confirm the phenotype with another validated ATX inhibitor that has a different chemical scaffold.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, several studies have shown that combining ATX inhibitors with other therapeutic agents can be an effective strategy to overcome therapy resistance.[4][5][6] For example, combining ATX inhibition with chemotherapy, radiotherapy, or immunotherapy has shown promise in preclinical models.[3][7][8] We recommend performing synergy experiments (e.g., using the Chou-Talalay method) to determine the optimal combination ratios and scheduling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased efficacy of this compound over time in cell culture. | Development of acquired resistance. | - Check for upregulation of ATX expression: Perform qPCR or Western blot to analyze ATX levels. - Investigate alterations in downstream signaling: Assess the activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK). - Consider combination therapy: Combine this compound with an inhibitor targeting the identified resistance mechanism. |
| High variability between replicate experiments. | - Inconsistent cell seeding density. - Variation in inhibitor preparation. - Cell line heterogeneity. | - Standardize cell seeding protocols. - Prepare fresh inhibitor dilutions for each experiment. - Perform single-cell cloning to establish a homogenous cell population. |
| No effect of this compound on cell viability. | - The cell line may not be dependent on the ATX-LPA axis for survival. - Insufficient inhibitor concentration or treatment duration. | - Confirm ATX expression and LPA production in your cell line. - Perform a dose-response and time-course experiment. - Evaluate other functional readouts, such as cell migration or invasion. |
| Precipitation of this compound in culture medium. | - Poor solubility of the compound at the tested concentration. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO). - Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all conditions. - Gently warm the medium and vortex the inhibitor solution before adding to the cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of ATX Inhibitors in Overcoming Therapy Resistance
| Cell Line | Primary Therapy | ATX Inhibitor | IC50 (ATX Inhibition) | Effect of Combination | Reference |
| 4T1 Murine Breast Carcinoma | Paclitaxel | ATX-1d | 1.8 ± 0.3 µM | Tenfold increase in paclitaxel potency | [4] |
| A375 Human Melanoma | Paclitaxel | ATX-1d | 1.8 ± 0.3 µM | Fourfold increase in paclitaxel potency | [4] |
| Huh7-R (Sorafenib-resistant HCC) | Sorafenib | PF-8380 | Not specified | Reduced cell viability in resistant cells | [9] |
| A2058 Melanoma | Not specified | BrP-LPA | 800 nM | Dose-dependent inhibition of invasion | [2] |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound alone, the primary therapeutic agent alone, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
2. Western Blot for Resistance Markers
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ATX, p-AKT, p-ERK, loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The ATX-LPA signaling pathway and the point of intervention by this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for developing a combination therapy strategy.
References
- 1. scbt.com [scbt.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
ATX inhibitor 7 metabolic stability and half-life improvement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ATX Inhibitor 7, focusing on challenges related to its metabolic stability and half-life.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound's metabolic properties.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in microsomal stability assay results. | Inconsistent pipetting, improper storage of microsomes, or degradation of NADPH cofactor. | Ensure accurate pipetting with calibrated instruments. Store microsomes at -80°C and thaw on ice immediately before use. Prepare fresh NADPH solutions for each experiment.[1][2] |
| This compound shows rapid degradation in the absence of NADPH. | Chemical instability of the compound in the assay buffer or non-CYP mediated degradation. | Perform a control incubation without microsomes to assess chemical stability. If stable, consider non-CYP enzymatic degradation and use specific inhibitors to identify the responsible enzymes.[1] |
| Low recovery of this compound from plasma samples in PK studies. | Adsorption to labware, instability in plasma, or inefficient extraction. | Use low-binding tubes and pipette tips. Assess plasma stability at different temperatures and time points. Optimize the protein precipitation or liquid-liquid extraction method. |
| Unexpectedly short in vivo half-life despite good in vitro metabolic stability. | Rapid clearance by non-hepatic pathways (e.g., renal excretion), or involvement of efflux transporters.[3] | Investigate renal clearance and conduct experiments with transporter-overexpressing cell lines to identify potential interactions.[3] |
| Difficulty in identifying metabolites of this compound. | Low metabolite concentration, or metabolites are not ionizable by mass spectrometry. | Concentrate the samples before analysis. Consider derivatization to improve ionization efficiency or use a more sensitive analytical method.[4] |
Frequently Asked Questions (FAQs)
Improving Metabolic Stability and Half-Life
Question: My this compound has a short half-life in human liver microsomes. What strategies can I employ to improve its metabolic stability?
Answer: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of small molecules like this compound:
-
Block Sites of Metabolism: Identify the metabolically labile sites ("hot spots") on the molecule through metabolite identification studies. Structural modifications at these sites can hinder enzymatic degradation. Common approaches include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hot spot can slow down metabolism due to the kinetic isotope effect.[5][6]
-
Introduction of Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the access of metabolic enzymes.[7]
-
Electronic Modification: Modifying the electronic properties of the molecule, for instance, by introducing electron-withdrawing groups, can deactivate metabolically susceptible aromatic rings.[7]
-
-
Modify Physicochemical Properties:
-
Reduce Lipophilicity: Highly lipophilic compounds often exhibit increased metabolic turnover. Reducing the lipophilicity (logP) can decrease binding to metabolic enzymes.[7]
-
Incorporate Polar Functional Groups: The introduction of polar groups can sometimes alter the binding orientation within the enzyme's active site, moving the labile position away from the catalytic center.
-
-
Bioisosteric Replacement: Replace metabolically unstable functional groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity. For example, replacing a labile ester with a more stable amide.[6]
Example Data: Impact of Structural Modification on Metabolic Stability
The following table presents hypothetical data illustrating the improvement in metabolic stability of this compound analogs after implementing some of the strategies mentioned above.
| Compound | Modification | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Parent Compound | 8 | 87 |
| Analog 7a | Deuteration at C-5 | 25 | 28 |
| Analog 7b | Introduction of a fluoro group | 18 | 39 |
| Analog 7c | Reduction of logP by 1.5 | 15 | 46 |
Experimental Protocols
Question: What is a standard protocol for a microsomal stability assay to determine the half-life of this compound?
Answer: Below is a detailed protocol for a typical in vitro microsomal stability assay.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
3. Assay Procedure: [1][2][8][9][10]
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare the reaction mixture containing phosphate buffer and microsomes (final concentration typically 0.5 mg/mL).
-
Prepare the test compound working solution by diluting the stock solution in buffer (final concentration typically 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
4. Data Analysis: [9]
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / microsomal protein concentration)
Question: How is the ATX-LPA signaling pathway relevant to my research on ATX inhibitors?
Answer: Understanding the ATX-LPA signaling pathway is crucial as it provides the biological context for your inhibitor's mechanism of action. ATX is the primary enzyme responsible for producing lysophosphatidic acid (LPA) in the extracellular space.[11][12] LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that regulate key cellular processes like proliferation, migration, and survival.[13][14] By inhibiting ATX, your compound, this compound, is designed to decrease LPA production and thereby modulate these downstream effects, which are often implicated in diseases such as cancer and fibrosis.[11][13]
ATX-LPA Signaling Pathway Diagram:
Caption: The ATX-LPA signaling pathway and the site of action for this compound.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. nedmdg.org [nedmdg.org]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
reducing ATX inhibitor 7 cytotoxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues encountered when working with ATX Inhibitor 7 and other autotaxin inhibitors in cell culture.
Troubleshooting Guide: Unexpected Cytotoxicity
Issue: High levels of cell death are observed after treatment with this compound at concentrations expected to be non-toxic.
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity.
Step 1: Re-evaluate Experimental Parameters
Review and confirm the accuracy of all experimental parameters. Minor deviations can significantly impact cell health.
-
Concentration Calculation: Double-check all calculations for inhibitor dilution and final concentration.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%.[1]
-
Cell Seeding Density: Verify that the initial cell seeding density is appropriate. Over-confluent or sparse cultures can be more susceptible to stress.
-
Incubation Time: Confirm that the treatment duration is consistent with established protocols. Prolonged exposure can lead to increased cytotoxicity.
Experimental Workflow: Verifying Experimental Parameters
Caption: Workflow for verifying experimental parameters.
Step 2: Assess Inhibitor Quality and Stability
The purity and stability of the inhibitor can influence its cytotoxic profile.
-
Purity: If possible, verify the purity of your this compound batch using methods like HPLC. Impurities could be the source of cytotoxicity.
-
Storage: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions (e.g., temperature, light exposure).
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can degrade the compound. Aliquoting the stock solution is recommended.
Step 3: Characterize Cell Line-Specific Sensitivity
Different cell lines can exhibit varying sensitivities to the same compound.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help establish the true cytotoxic threshold.
-
Control Cell Lines: If available, test the inhibitor on a control cell line known to be less sensitive to cytotoxic agents.
Table 1: Example IC50 Values for Various ATX Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| ATX-1d | 4T1 (murine breast carcinoma) | >20 (non-cytotoxic as single agent) | [2][3] |
| ATX-1d | A375 (human melanoma) | >20 (non-cytotoxic as single agent) | [2][3] |
| CVS-16 (10b) | MeWo (melanoma) | ~10 | [4] |
| HA-130 | MeWo (melanoma) | ~20 | [4] |
| PF-8380 | MeWo (melanoma) | >20 | [4] |
| HA155 | Not specified | 0.0057 | [5] |
| PF-8380 | Not specified | 0.0017 | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of ATX inhibitors and how does it relate to cytotoxicity?
Autotaxin (ATX) is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[6][7] LPA is a signaling molecule that binds to G protein-coupled receptors (GPCRs) to promote cell proliferation, migration, and survival.[2][3] By inhibiting ATX, this compound reduces the production of LPA, thereby interfering with these pro-survival signaling pathways.[6] While many ATX inhibitors are designed to be non-cytotoxic on their own, disrupting the ATX-LPA signaling axis can make cancer cells more susceptible to apoptosis, especially when combined with other chemotherapeutic agents.[2][3]
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Q2: How can I determine if the observed cytotoxicity is specific to the inhibition of ATX?
To confirm that the observed cell death is a direct result of ATX inhibition, you can perform a rescue experiment.
-
Treat your cells with this compound at a concentration that induces cytotoxicity.
-
In a parallel experiment, co-treat the cells with this compound and exogenous lysophosphatidic acid (LPA).
-
If the addition of LPA rescues the cells from the cytotoxic effects of the inhibitor, it suggests that the cytotoxicity is indeed mediated by the inhibition of the ATX-LPA signaling pathway.[8]
Q3: What are some alternative methods to assess cell health besides standard viability assays?
While viability assays like MTT or resazurin reduction are useful, they primarily measure metabolic activity.[1] To get a more comprehensive picture of cell health, consider the following assays:
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic, necrotic, and viable cells.[9]
-
Caspase Activity Assays: Measure the activity of caspases (e.g., Caspase-3/7), which are key executioner enzymes in the apoptotic cascade.
-
Cell Cycle Analysis: Analyze the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry. An accumulation of cells in a specific phase may indicate cell cycle arrest.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin
This protocol outlines the steps to determine the IC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[1]
-
Workflow for Dose-Response Cytotoxicity Assay
Caption: Workflow for a dose-response cytotoxicity assay.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
ATX inhibitor 7 assay interference and artifacts
Welcome to the Technical Support Center for ATX (Autotaxin) Inhibitor 7 Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to ATX inhibitor assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is there high background fluorescence/absorbance in my no-enzyme control wells?
Possible Causes:
-
Autofluorescence of Test Compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of the assay, or it may absorb light at the wavelength used for colorimetric detection.
-
Contaminated Assay Buffer or Reagents: Buffers or other reagents may be contaminated with fluorescent or colored impurities.
-
Solvent Interference: The solvent used to dissolve the test compound (e.g., DMSO) may interfere with the assay readout. High concentrations of some organic solvents can be problematic.[1]
-
Well-to-Well Contamination: Accidental transfer of reagents or samples between wells.
Solutions:
-
Run a Compound-Only Control: To check for intrinsic fluorescence or absorbance of your compound, prepare wells containing the assay buffer and your compound at the highest concentration used in the experiment, but without ATX or the substrate.
-
Use High-Quality Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and components.
-
Optimize Solvent Concentration: Keep the final concentration of organic solvents, such as DMSO, as low as possible, typically below 1-2%.[1] Run a solvent-only control to assess its contribution to the background signal.
-
Careful Pipetting: Use fresh pipette tips for each addition to avoid cross-contamination.
Q2: My positive control inhibitor shows little to no inhibition of ATX activity.
Possible Causes:
-
Degraded Inhibitor: The positive control inhibitor may have degraded due to improper storage or handling.
-
Incorrect Inhibitor Concentration: Errors in dilution calculations can lead to a lower-than-expected final concentration of the inhibitor.
-
Inactive Enzyme: The ATX enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or other handling issues.
-
Sub-optimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for inhibitor binding.
Solutions:
-
Proper Storage: Store the positive control inhibitor according to the manufacturer's instructions, typically in small aliquots at -20°C or -80°C.
-
Verify Dilutions: Double-check all calculations for the dilution of the positive control.
-
Check Enzyme Activity: Run a control with only the enzyme and substrate to ensure the enzyme is active.
-
Review Protocol: Confirm that all assay parameters (pH, temperature, incubation times) are as specified in the protocol.
Q3: I'm observing inconsistent or non-reproducible IC50 values for my test compound.
Possible Causes:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to steep and often irreproducible dose-response curves. This is a common artifact in high-throughput screening.
-
Assay-Specific Interference: The mechanism of action of the inhibitor may lead to different potencies in different assay formats (e.g., fluorescence vs. choline release). For example, discrepancies can arise if the inhibitor interacts with different binding sites on ATX, such as the catalytic site, the hydrophobic pocket, or the tunnel.
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times with the enzyme.
-
Variable Solvent Effects: Inconsistent final concentrations of the compound's solvent across wells can affect enzyme activity and inhibitor potency.
Solutions:
-
Include Detergent: To mitigate compound aggregation, include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant decrease in potency in the presence of a detergent is a strong indicator of aggregation-based inhibition.
-
Orthogonal Assays: Validate hits in a secondary, mechanistically different assay. For instance, confirm hits from a fluorescence-based assay (e.g., using the FS-3 substrate) with a choline-release assay.
-
Vary Pre-incubation Time: To test for time-dependent inhibition, perform experiments with different pre-incubation times of the enzyme and inhibitor before adding the substrate.
-
Consistent Solvent Concentration: Ensure the final concentration of the solvent is the same in all wells, including controls.
Q4: My fluorescent-based assay (e.g., FS-3 or Amplex Red) shows inhibition, but the choline-release assay does not.
Possible Causes:
-
Interference with the Detection System: The compound may be quenching the fluorescence of the product (e.g., fluorescein from FS-3 or resorufin from Amplex Red) rather than inhibiting ATX directly.
-
Inhibition of Coupling Enzymes: In coupled-enzyme assays like the Amplex Red-based choline release assay, the test compound may be inhibiting one of the coupling enzymes (choline oxidase or horseradish peroxidase) instead of ATX.[2]
-
Substrate Competition Differences: The inhibitor may be competitive with the artificial substrate (like FS-3) but not with the natural substrate, lysophosphatidylcholine (LPC), used in the choline-release assay.
Solutions:
-
Run a Fluorescence Quenching Control: Prepare wells with the fluorescent product of the assay (e.g., fluorescein) and add your test compound. A decrease in fluorescence indicates quenching.
-
Test for Inhibition of Coupling Enzymes: To check for off-target effects in the choline-release assay, set up a reaction with choline, choline oxidase, HRP, and the fluorescent probe, and then add your inhibitor. Inhibition of this reaction indicates an effect on the coupling enzymes.[3][4]
-
Confirm with a Direct Assay: Whenever possible, confirm findings with an assay that directly measures the formation of the natural product, lysophosphatidic acid (LPA), for example, by using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of ATX inhibitor assays?
There are several commonly used ATX inhibitor assays, each with its own advantages and disadvantages:
-
Fluorescence-Based Assays: These often use a synthetic substrate like FS-3, which is an LPC analog conjugated with a fluorophore and a quencher. Cleavage by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence. These assays are sensitive and suitable for high-throughput screening.
-
Choline-Release Assays: These assays use the natural substrate LPC and measure the production of choline, one of the products of ATX activity. The choline is then detected using a coupled enzymatic reaction, often involving choline oxidase and horseradish peroxidase, which generates a fluorescent (e.g., with Amplex Red) or colorimetric signal.[5][6] This format is considered more physiologically relevant than assays using artificial substrates.
-
Colorimetric Assays: These assays often use artificial substrates like bis-(p-nitrophenyl) phosphate (bis-pNPP). ATX hydrolysis of bis-pNPP releases p-nitrophenol, a yellow product that can be measured by absorbance.[7]
-
Cell-Based Assays: These assays measure ATX activity in a more physiological context, either by adding exogenous ATX to cells expressing LPA receptors or by measuring the activity of endogenous ATX.[8] The downstream signaling of LPA is then detected, for example, through a reporter gene assay.[8]
Q2: What is the purpose of including a detergent like Triton X-100 in my assay?
A low concentration of a non-ionic detergent, such as 0.01% Triton X-100, is often included in ATX inhibitor screening assays to prevent the formation of compound aggregates. Many compounds, especially at higher concentrations, can self-aggregate in aqueous solutions and non-specifically inhibit enzymes by sequestering the protein. This is a common source of false positives in high-throughput screening. If a compound's inhibitory activity is significantly reduced in the presence of a detergent, it is likely an aggregation-based inhibitor and not a specific binder to ATX.
Q3: How do the different inhibitor binding sites on ATX affect assay results?
Autotaxin has a complex active site with three main regions where inhibitors can bind:
-
The Catalytic Site: This is where the hydrolysis of LPC occurs and contains two zinc ions. Inhibitors that bind here are typically competitive with the substrate.
-
The Hydrophobic Pocket: This pocket accommodates the acyl chain of the LPC substrate. Inhibitors targeting this pocket can also be competitive.
-
The Tunnel: This is a channel that is thought to be involved in the release of the product, LPA. Inhibitors binding to the tunnel may exhibit non-competitive or mixed-type inhibition.
The binding site of an inhibitor can influence its apparent potency in different assays. For example, an inhibitor that is highly potent in an assay with a small, artificial substrate may be less effective against the natural, bulkier LPC substrate. This is why it is crucial to use multiple assay formats to characterize a potential ATX inhibitor fully.
Data Presentation
The following table summarizes the IC50 values of two well-characterized ATX inhibitors, PF-8380 and GLPG1690, in different assay formats. This data highlights how assay conditions can influence the apparent potency of an inhibitor.
| Inhibitor | Assay Type | Substrate | Enzyme Source | IC50 (nM) | Reference |
| PF-8380 | Isolated Enzyme | - | - | 2.8 | [9][10] |
| FS-3 | - | Rat ATX | 1.16 | [9][11] | |
| Choline Release | LPC | Human Recombinant | 20 | [12] | |
| Whole Blood | Endogenous | Human | 101 | [9][11][10] | |
| GLPG1690 | Biochemical | - | Human | 131 | [13] |
| Biochemical | - | Mouse | 224 | [14] | |
| Plasma Assay | Endogenous | Human | 242 | [14][15] | |
| Plasma Assay | Endogenous | Mouse | 418 | [15] | |
| Plasma Assay | Endogenous | Rat | 542 | [15] |
Experimental Protocols
Protocol 1: Fluorescence-Based ATX Inhibition Assay using FS-3
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human ATX
-
FS-3 substrate
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test compounds and positive control (e.g., PF-8380) dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~528 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ATX to the desired final concentration (e.g., 4 nM) in Assay Buffer.
-
Dilute the FS-3 substrate to the desired final concentration (e.g., 1 µM) in Assay Buffer.
-
Prepare serial dilutions of your test compounds and positive control in DMSO, and then dilute them into Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer only.
-
No-enzyme control wells: Add Assay Buffer and FS-3 substrate.
-
100% activity control wells: Add diluted ATX and the same concentration of DMSO as in the compound wells.
-
Test compound wells: Add diluted ATX and the serial dilutions of your test compounds.
-
Positive control wells: Add diluted ATX and the serial dilutions of the positive control inhibitor.
-
-
Assay Protocol:
-
To each well, add 50 µL of the appropriate components (buffer, enzyme, compound/vehicle).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted FS-3 substrate to all wells.
-
Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other readings.
-
Determine the initial reaction rates (slope of the linear portion of the kinetic curve) for all wells.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Choline-Release ATX Inhibition Assay using Amplex Red
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2, pH 8.0
-
Test compounds and positive control dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of LPC in an appropriate solvent (e.g., ethanol) and dilute it in Assay Buffer to the desired final concentration.
-
Dilute ATX to the desired final concentration in Assay Buffer.
-
Prepare a detection mix containing choline oxidase, HRP, and Amplex Red in Assay Buffer. Protect this mix from light.
-
Prepare serial dilutions of your test compounds and positive control.
-
-
Assay Plate Setup:
-
Set up controls as described in Protocol 1. Additionally, include a control for the coupling enzymes by adding the detection mix and choline to wells with your test compound to check for direct inhibition of choline oxidase or HRP.
-
-
Assay Protocol:
-
Add 25 µL of the diluted test compounds or vehicle to the appropriate wells.
-
Add 25 µL of the diluted ATX enzyme solution to all wells except the blank and no-enzyme controls.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the ATX reaction by adding 25 µL of the LPC substrate solution.
-
Immediately add 25 µL of the detection mix to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Read the fluorescence intensity at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: The ATX-LPA signaling pathway.
Caption: A typical experimental workflow for an ATX inhibitor assay.
Caption: A troubleshooting decision tree for identifying compound aggregation.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Autotaxin Inhibitors: ATX Inhibitor 7 and GLPG1690 (Ziritaxestat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent autotaxin (ATX) inhibitors: ATX inhibitor 7 and GLPG1690 (Ziritaxestat). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a range of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] This comparison aims to equip researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Both this compound and GLPG1690 are potent inhibitors of the ATX-LPA signaling axis. GLPG1690, also known as Ziritaxestat, has been extensively studied in clinical trials for idiopathic pulmonary fibrosis (IPF), although its development was ultimately discontinued.[3] this compound has demonstrated remarkable potency in preclinical assays. This guide will delve into the available data on their biochemical activity, preclinical efficacy, and safety profiles, presenting a clear, data-driven comparison.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound and GLPG1690.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | GLPG1690 (Ziritaxestat) | Reference(s) |
| ATX IC50 | 0.086 nM | 100-500 nM | [4] |
| ATX Ki | Not Reported | 15 nM | [5] |
| hERG Safety Profile | > 30 µM | IC50 > 10 µM | [5] |
Table 2: Preclinical and Clinical Data Overview
| Aspect | This compound | GLPG1690 (Ziritaxestat) | Reference(s) |
| Preclinical Models | Pulmonary fibrosis | Idiopathic Pulmonary Fibrosis (IPF), Chronic Obstructive Pulmonary Disease (COPD) | [4][5] |
| Reported Mechanism | Suppresses TGF-β/Smad signaling pathway | Inhibition of ATX, leading to reduced LPA levels | [5] |
| Clinical Development | Preclinical | Discontinued after Phase 3 trials for IPF | [3] |
| Oral Bioavailability | Good oral exposure reported | Yes | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
ATX-LPA Signaling Pathway
TGF-β/Smad Signaling Pathway
Experimental Workflow: ATX Inhibition Assay
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Autotaxin (ATX) Enzymatic Assay Protocol
This protocol outlines a common method for measuring ATX activity and the inhibitory potential of compounds.
-
Reagents and Materials:
-
Recombinant human ATX enzyme.
-
Lysophosphatidylcholine (LPC) as the substrate.
-
Test inhibitors (this compound, GLPG1690) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and BSA).
-
Detection reagents for either choline (e.g., Amplex Red Choline Oxidase Assay Kit) or LPA (e.g., LC-MS/MS).[6][7]
-
96-well microplate.
-
Plate reader or LC-MS/MS instrument.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the ATX enzyme to each well, followed by the diluted inhibitors or vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the amount of product formed (choline or LPA) using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of ATX inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
hERG Safety Assay Protocol (Automated Patch Clamp)
This protocol describes a standard method for assessing the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[3][8]
-
Reagents and Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Test compounds (this compound, GLPG1690) at various concentrations.
-
Positive control (e.g., a known hERG blocker like E-4031).
-
Automated patch-clamp system (e.g., QPatch or Patchliner).
-
-
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Prepare a single-cell suspension for use in the automated patch-clamp system.
-
The automated system will capture individual cells and form a gigaseal.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG currents and record baseline currents.[9]
-
Perfuse the cells with increasing concentrations of the test compound, and record the hERG currents at each concentration.
-
Apply the positive control to confirm the sensitivity of the assay.
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
TGF-β/Smad Signaling Pathway Analysis (Western Blot)
This protocol details a method to assess the effect of an inhibitor on the TGF-β/Smad signaling pathway by measuring the phosphorylation of Smad proteins.[10][11]
-
Reagents and Materials:
-
Relevant cell line (e.g., fibroblasts).
-
Cell culture medium and supplements.
-
TGF-β1 to stimulate the pathway.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-total Smad2/3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blot apparatus.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with the test inhibitor or vehicle for a specified time.
-
Stimulate the cells with TGF-β1 for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total Smad proteins, as well as the loading control (β-actin).
-
Normalize the phosphorylated Smad levels to the total Smad levels.
-
Compare the levels of phosphorylated Smad in the inhibitor-treated samples to the TGF-β1 stimulated control to determine the extent of pathway inhibition.
-
Conclusion
This comparative guide provides a detailed overview of this compound and GLPG1690, highlighting their respective strengths and the current state of their development. While this compound shows exceptional in vitro potency, the extensive preclinical and clinical data available for GLPG1690 offer valuable insights into the therapeutic potential and challenges of targeting the ATX-LPA axis. Researchers are encouraged to consider the data presented herein to guide their future research and development efforts in the pursuit of novel therapeutics for fibrosis and other ATX-mediated diseases.
References
- 1. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. glpg.com [glpg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. evotec.com [evotec.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating ATX Inhibitor 7 Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of ATX inhibitor 7 with other prominent autotaxin (ATX) inhibitors. The information is intended to assist researchers in designing and evaluating preclinical studies for this class of therapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental protocols for key in vivo models are provided.
ATX Signaling Pathway and Therapeutic Intervention
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its effects through various G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention. ATX inhibitors, such as this compound, aim to reduce the production of LPA, thereby mitigating its downstream pathological effects.
Comparative In Vivo Efficacy of ATX Inhibitors
The following tables summarize the in vivo efficacy of this compound and other well-characterized ATX inhibitors across various disease models.
Table 1: Glaucoma Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Experimental Autoimmune Glaucoma (EAG) in rats | Oral administration | Reduced retinal ganglion cell (RGC) loss. | [1][2] |
| This compound | Retinal Ischemia/Reperfusion (I/R) in rats | Oral administration | Reduced RGC loss.[1][2] | [1][2] |
Table 2: Fibrosis Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| PF-8380 | CCl4-induced liver fibrosis in mice | 30 mg/kg, i.p., twice daily | Attenuated fibrosis and decreased collagen deposition.[3] | [3] |
| PF-8380 | Bleomycin-induced pulmonary fibrosis in mice | 60 and 120 mg/kg, oral, twice daily | Improved lung architecture and reduced collagen in BALF.[3] | [3] |
| GLPG1690 | Bleomycin-induced pulmonary fibrosis in mice | 30 mg/kg, oral, twice daily | Significantly superior to pirfenidone in reducing Ashcroft score and collagen content.[4] | [4] |
Table 3: Pain Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| BIO-32546 | Complete Freund's Adjuvant (CFA)-induced acute pain in rats | 0.3, 3, and 10 mg/kg, single oral dose | Dose-dependent efficacy with sustained effect at 3 and 10 mg/kg.[5] | [5] |
| ONO-8430506 | Dorsal Root Ganglion (DRG) compression-induced neuropathic pain in rats | 30 mg/kg, oral | Ameliorated decreased pain threshold and reduced microglia and astrocyte populations in the spinal dorsal horn.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Experimental Autoimmune Glaucoma (EAG) Model in Rats
This model induces an autoimmune response against optic nerve antigens, leading to glaucoma-like pathology.
Protocol:
-
Antigen Preparation: Prepare an optic nerve antigen homogenate (ONA) from the optic nerves of rats.
-
Immunization: Emulsify the ONA with Complete Freund's Adjuvant (CFA). Inject Lewis rats subcutaneously with the ONA/CFA emulsion. A typical immunization protocol involves a single injection at the base of the tail and in each hind leg.
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of immunization and continuing for the duration of the experiment (e.g., 28 days).
-
Endpoint Analysis: After the treatment period, euthanize the animals and collect the retinas. Perform immunohistochemical analysis to quantify the number of surviving retinal ganglion cells (RGCs).
Retinal Ischemia/Reperfusion (I/R) Injury Model in Mice
This model mimics the damage caused by a temporary blockage of blood flow to the retina.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Induction of Ischemia: Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir. Elevate the reservoir to increase the intraocular pressure (IOP) to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes) to induce retinal ischemia. The contralateral eye serves as a control.
-
Reperfusion: Lower the saline reservoir to restore normal IOP and allow for retinal reperfusion.
-
Treatment: Administer this compound or vehicle control (e.g., orally) at specified time points before or after the I/R injury.
-
Endpoint Analysis: At a predetermined time point after I/R (e.g., 7 or 14 days), euthanize the animals and collect the retinas for histological analysis of RGC survival and retinal layer thickness.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used model to study the pathogenesis of pulmonary fibrosis and to evaluate anti-fibrotic therapies.
Protocol:
-
Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control mice receive saline only.
-
Treatment: Begin daily oral administration of the ATX inhibitor (e.g., PF-8380 or GLPG1690) or vehicle control, typically starting on the day of or one day after bleomycin instillation and continuing for a specified period (e.g., 14 or 21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the lungs.
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and stain sections with Masson's trichrome to assess collagen deposition and lung architecture (Ashcroft score).
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content as an indicator of collagen levels.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to study acute and persistent inflammatory pain.
Protocol:
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of a rat. This will induce a localized inflammation and pain hypersensitivity.
-
Treatment: Administer the ATX inhibitor (e.g., BIO-32546) or vehicle control orally at a specific time point before or after the CFA injection.
-
Behavioral Testing: Assess pain behaviors at various time points after CFA injection.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious heat stimulus using a plantar test apparatus.
-
-
Biochemical Analysis: At the end of the experiment, plasma and/or paw tissue can be collected to measure LPA levels and inflammatory markers.
Chronic Compression of the Dorsal Root Ganglion (DRG) Model for Neuropathic Pain in Rats
This model mimics the mechanical compression of nerve roots that can lead to chronic neuropathic pain.
Protocol:
-
Surgical Procedure: Anesthetize the rat and perform a surgical procedure to expose the lumbar DRG (e.g., L5). Carefully insert a small, L-shaped stainless steel rod into the intervertebral foramen to induce a chronic compression of the DRG.
-
Treatment: Begin daily oral administration of the ATX inhibitor (e.g., ONO-8430506) or vehicle control at a specified time point after the surgery.
-
Behavioral Testing: Assess neuropathic pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test), at regular intervals.
-
Immunohistochemistry: At the end of the study, perfuse the animals and collect the spinal cord and DRG for immunohistochemical analysis of markers for neuronal and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
Experimental Workflow for In Vivo Efficacy Testing of ATX Inhibitors
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an ATX inhibitor.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Video: Induction of Retinal Ischemia-Reperfusion Injury in a Mouse Eye Model [jove.com]
- 3. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
- 4. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
cross-validation of ATX inhibitor 7 activity in different assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of Autotaxin (ATX) inhibitors across different assay formats. While direct cross-validation data for a specific compound named "ATX inhibitor 7" (Autotaxin-IN-7) is not extensively available in single comprehensive studies, this guide utilizes data from well-characterized, potent ATX inhibitors, such as BBT-877 and GLPG1690, as representative examples to illustrate the importance of cross-assay validation. Autotaxin-IN-7 is a pyridine-2-carboxylic derivative with a reported subnanomolar IC50 value of 0.086 nM and is noted for its suppression of the TGF-β/Smad signaling pathway.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2][3] Consequently, the inhibition of ATX is a significant therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory conditions.[1][2]
The potency of ATX inhibitors is assessed using a variety of in vitro and in vivo assays. It is crucial to evaluate inhibitor activity across multiple platforms to understand their true efficacy and translational potential. This guide compares the performance of potent ATX inhibitors in key assay formats.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activities of representative potent ATX inhibitors in different assays. This comparative data highlights how IC50 values can vary depending on the assay format and conditions.
| Inhibitor | Biochemical Assay (FS-3) IC50 | Ex Vivo Human Plasma Assay IC50 | In Vivo Effect | Reference |
| BBT-877 | 2.4 nM | 6.5 - 6.9 nM (LPA 18:2) | >80% reduction of plasma LPA maintained for 24hr at 400 mg dose | [3][4] |
| GLPG1690 | 3.72 nM | ~100 nM | ~80% reduction in plasma LPA C18:2 at ~0.6 µg/mL | [2][5] |
| Autotaxin-IN-7 | 0.086 nM | Not Reported | Suppresses TGF-β/Smad signaling pathway |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches for evaluating ATX inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence-Based ATX Activity Assay
This assay provides a rapid and high-throughput method for determining the enzymatic activity of ATX.
-
Principle: This assay utilizes a synthetic LPC analog, FS-3, which is conjugated with both a fluorophore and a quencher. In its native state, the fluorescence is quenched. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Recombinant human ATX is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.05% fatty acid-free BSA).
-
The ATX inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the FS-3 substrate to a final concentration of 1-10 µM.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., 485 nm excitation and 530 nm emission).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ex Vivo Human Plasma ATX Activity Assay
This assay measures the inhibitory effect on endogenous ATX in a more physiologically relevant matrix.
-
Principle: The natural substrate LPC is added to human plasma, and the production of LPA or the release of choline is measured. The inhibitor's ability to block this conversion is quantified.
-
Protocol:
-
Human plasma is collected with an anticoagulant (e.g., EDTA or heparin).
-
The test inhibitor is pre-incubated with the plasma at various concentrations.
-
The enzymatic reaction is started by adding a known concentration of an LPC species (e.g., LPA 18:2).
-
The reaction is incubated at 37°C for a specified period.
-
The reaction is stopped, and the amount of LPA produced is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.
-
Cell-Based Migration Assay
This functional assay assesses the inhibitor's ability to block the pro-migratory effects of ATX-generated LPA on cells.
-
Principle: The migration of cells, such as cancer cells or fibroblasts, through a porous membrane towards a chemoattractant is measured. ATX and its substrate LPC are used to generate an LPA gradient, which stimulates cell migration. The inhibitor's effect on blocking this migration is quantified.
-
Protocol:
-
Cells (e.g., A2058 melanoma cells) are cultured and then serum-starved for 18-24 hours.
-
A Boyden chamber or a similar transwell system with a porous membrane (e.g., 8 µm pores) is used.
-
The lower chamber is filled with serum-free media containing recombinant ATX and LPC, with or without the test inhibitor at various concentrations.
-
The serum-starved cells are seeded into the upper chamber.
-
The chamber is incubated at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, a fluorescent dye can be used for quantification with a plate reader.
-
The percentage of inhibition of cell migration is calculated, and the IC50 is determined.
-
Conclusion
The cross-validation of ATX inhibitor activity across a range of assays is essential for a comprehensive understanding of a compound's potency and potential for clinical translation. While biochemical assays provide a direct measure of enzyme inhibition and are suitable for high-throughput screening, they may not fully recapitulate the complex biological environment. Ex vivo plasma assays offer a more physiologically relevant context by accounting for plasma protein binding and the presence of endogenous substrates and inhibitors. Finally, cell-based functional assays, such as migration assays, provide crucial information on whether the enzymatic inhibition translates into a desired cellular effect. The data on potent inhibitors like BBT-877 and GLPG1690 demonstrate that while a compound may show high potency in a biochemical assay, its effectiveness in a more complex biological system can differ. Therefore, a multi-assay approach is imperative for the robust characterization of novel ATX inhibitors.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bridgebiorx.com [bridgebiorx.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Hybrid imidazo[1,2-a]pyridine analogs as potent ATX inhibitors with concrete in vivo antifibrosis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical Data of Autotaxin Inhibitors: BBT-877 and Ziritaxestat (GLPG1690)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for two prominent autotaxin (ATX) inhibitors, BBT-877 and ziritaxestat (formerly GLPG1690). The data presented here is compiled from publicly available preclinical studies and focuses on their potential application in treating idiopathic pulmonary fibrosis (IPF).
Introduction to Autotaxin Inhibition
Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[1][2] The ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, including fibrosis, cancer, and inflammation.[1][2] In fibrotic diseases like IPF, elevated levels of ATX and LPA are believed to contribute to the progressive scarring of lung tissue.[3] Consequently, inhibiting ATX to reduce LPA production has emerged as a promising therapeutic strategy.[2][3]
This guide focuses on BBT-877, developed by Bridge Biotherapeutics, and ziritaxestat (GLPG1690), developed by Galapagos NV, both of which have undergone significant preclinical and clinical investigation.
In Vitro and Ex Vivo Potency
The inhibitory potency of BBT-877 and ziritaxestat against autotaxin has been evaluated in various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Assay Type | IC50 (nM) | Source |
| BBT-877 | Ex vivo human plasma (LPA 18:2) | 6.5 - 6.9 | [4][5] |
| In vitro enzymatic assay | 2.4 | [5] | |
| Ziritaxestat (GLPG1690) | Ex vivo human plasma (LPA 18:2) | 75 - 132 | [4] |
| In vitro enzymatic assay | 5.0 | [5] | |
| Mouse and human autotaxin | 100 - 500 | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Preclinical Efficacy in an Animal Model of Idiopathic Pulmonary Fibrosis
The bleomycin-induced mouse model is a widely used and accepted animal model for studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of potential therapeutics.[8][9] In this model, bleomycin is administered to the lungs of mice, which induces inflammation and subsequent fibrosis, mimicking key aspects of human IPF.
BBT-877
In the bleomycin-induced mouse model of IPF, BBT-877 demonstrated significant anti-fibrotic effects.[2][4] Oral administration of BBT-877 from day 7 to 21 after bleomycin induction led to a significant reduction in lung weight, Ashcroft score (a measure of fibrosis severity), and collagen content compared to the vehicle-treated group.[4] Notably, some studies reported that BBT-877 showed superior results in reducing Ashcroft scores and collagen deposition when compared directly to both the standard-of-care drug nintedanib and ziritaxestat.[1]
Ziritaxestat (GLPG1690)
Ziritaxestat has also shown robust efficacy in the bleomycin-induced lung fibrosis model.[10][11][12] It effectively reduced lung fibrosis, as evidenced by decreased Ashcroft scores and collagen content.[10][12] In a prophylactic setting, ziritaxestat was found to be superior to another standard-of-care drug, pirfenidone.[11] Furthermore, gene expression analysis of the lungs from bleomycin-treated mice revealed that ziritaxestat could strongly reverse the fibrotic gene signature induced by bleomycin.[10][12]
Preclinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamics (PD) refers to the effect of the drug on the body.
| Compound | Parameter | Finding | Source |
| BBT-877 | Pharmacokinetics (Human, Phase 1) | Dose-proportional systemic exposure. Elimination half-life of ~12 hours. | [4][5] |
| Pharmacodynamics (Human, Phase 1) | Maintained ≥80% plasma LPA reduction for 24 hours at doses ≥400 mg/day. Up to 90% LPA inhibition with 100mg and 200mg twice daily doses. | [1][4][5] | |
| Ziritaxestat (GLPG1690) | Pharmacokinetics (Human, Phase 1) | Good oral bioavailability. Elimination half-life of ~5 hours. Dose-proportional increase in exposure. | [6][7][13] |
| Pharmacodynamics (Human, Phase 1) | Maximum plasma LPA18:2 reduction of ~90%. Sustained reduction of >60% over 24 hours at steady state. | [6][7][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling pathway and the mechanism of ATX inhibitors.
References
- 1. bridgebiorx.com [bridgebiorx.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. tandfonline.com [tandfonline.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. bridgebiorx.com [bridgebiorx.com]
- 6. glpg.com [glpg.com]
- 7. Galapagos Presents Promising Pre-Clinical And Phase 1 Results With Autotaxin Inhibitor GLPG1690 At ERS - BioSpace [biospace.com]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of ATX Inhibitor 7
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the ecosystem. ATX inhibitor 7, a compound noted for its high toxicity to aquatic life with long-lasting effects, requires stringent disposal procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Hazard and Disposal Summary
Adherence to safety protocols begins with understanding the primary hazards associated with a chemical. The following table summarizes the key hazard and disposal information for this compound.
| Hazard Classification & Precautionary Statements | Disposal Guidelines |
| Acute Oral Toxicity (Category 4) : Harmful if swallowed. | Do not dispose of down the drain or in general waste. |
| Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life. | Avoid release to the environment at all costs. |
| Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects. | Must be disposed of as hazardous chemical waste. |
| Precautionary Statement P273 : Avoid release to the environment. | Collect all waste containing this compound for professional disposal. |
| Precautionary Statement P501 : Dispose of contents/container to an approved waste disposal plant. | All contaminated materials must be segregated and sent to a licensed hazardous waste facility. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound and associated materials. These steps are designed to mitigate risk and ensure compliance with safety regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused, or expired compound.
-
Stock solutions (e.g., dissolved in DMSO or other organic solvents).
-
Diluted aqueous solutions from experiments.
-
Contaminated labware (e.g., pipette tips, tubes, vials, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves.
-
-
Segregate waste based on its physical state and composition:
-
Solid Waste: Collect unused powder, contaminated weigh boats, and disposables like gloves and pipette tips in a designated, clearly labeled, leak-proof solid waste container.
-
Organic Solvent Waste: If this compound is dissolved in a solvent like DMSO, collect it in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on your institution's waste stream classification. Do not mix with aqueous waste.
-
Aqueous Waste: Collect all experimental solutions containing this compound in a dedicated aqueous waste container. Due to its high aquatic toxicity, it must not be poured down the drain.
-
2. Proper Waste Containment and Labeling:
-
Use only chemically compatible and leak-proof containers for waste collection.
-
Ensure all waste containers are securely capped when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) ("Toxic," "Environmental Hazard"). Include the approximate concentration and the solvent used.
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory, away from drains and sources of ignition.
3. Arranging for Disposal:
-
Once a waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Personal protective equipment for handling ATX inhibitor 7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ATX inhibitor 7. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS No.: 1646784-47-5[1]
-
Molecular Formula: C21H22F3N7O2[1]
-
Molecular Weight: 461.44[1]
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.[1] The following equipment must be worn at all times in the laboratory when the compound is being handled.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols, especially when handling the powdered form.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended Storage Temperatures:
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
First Aid Measures
In the event of exposure, immediate action is critical.[1]
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
Spill and Disposal Procedures
Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent material.
-
Collect the spillage and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
The following decision tree illustrates the proper disposal path for waste generated from handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
